3-chloro-N-ethylpyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-ethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-2-8-6-5(7)9-3-4-10-6/h3-4H,2H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUTZUAJIFXLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3-Chloro-N-ethylpyrazin-2-amine
This technical guide details the chemical properties, synthetic pathways, and medicinal chemistry applications of 3-chloro-N-ethylpyrazin-2-amine (CAS: 53265-30-8).
CAS Number: 53265-30-8 Molecular Formula: C₆H₈ClN₃ Molecular Weight: 157.60 g/mol IUPAC Name: 3-chloro-N-ethylpyrazin-2-amine[1]
Executive Summary
3-chloro-N-ethylpyrazin-2-amine acts as a pivotal "linchpin" scaffold in modern drug discovery. Its value lies in the orthogonal reactivity of its functional groups: an electrophilic chlorine at C-3 susceptible to metal-catalyzed cross-coupling or nucleophilic displacement, and a secondary amine at C-2 that serves as a directing group or nucleophile. This guide outlines the physiochemical profile, validated synthesis protocols, and downstream functionalization strategies for researchers utilizing this scaffold in kinase inhibitor and GPCR ligand design.
Part 1: Physiochemical Profile
Understanding the physical baseline of the scaffold is critical for purification and formulation. The pyrazine ring's electron-deficiency, combined with the electron-withdrawing chlorine and electron-donating amine, creates a unique push-pull system.
Table 1: Key Chemical Properties
| Property | Value / Description | Notes |
| Appearance | Pale yellow to off-white solid | Low-melting point solid; may appear as an oil if impure. |
| LogP (Predicted) | ~0.79 | Moderate lipophilicity; favorable for CNS penetration in derivatives. |
| pKa (Conjugate Acid) | ~2.0 – 2.5 | Weakly basic. Protonation occurs preferentially at N-1 (para to the amino group) due to resonance stabilization. |
| H-Bond Donors | 1 (NH) | Critical for hinge-binding in kinase targets. |
| H-Bond Acceptors | 3 (2 Ring N, 1 Amine N) | |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in water; soluble in aqueous acid. |
1H NMR Diagnostic Signals (CDCl₃)
-
Pyrazine Ring Protons: Two characteristic doublets (or broad singlets depending on resolution) in the aromatic region, typically δ 7.6 – 8.0 ppm .
-
N-Ethyl Group:
-
Methylene (-CH₂-): Quartet at δ ~3.4 ppm .
-
Methyl (-CH₃): Triplet at δ ~1.2 ppm .
-
-
Amine Proton (-NH): Broad singlet, exchangeable with D₂O, typically δ 5.0 – 6.5 ppm .
Part 2: Synthetic Access
The most robust route to 3-chloro-N-ethylpyrazin-2-amine utilizes Regioselective Nucleophilic Aromatic Substitution (SₙAr) starting from 2,3-dichloropyrazine.
Mechanism & Selectivity
In 2,3-dichloropyrazine, both chlorine atoms are equivalent. However, upon the addition of the first equivalent of ethylamine, the resulting aminopyrazine becomes significantly more electron-rich. This deactivates the ring toward a second substitution, ensuring high selectivity for the mono-aminated product.
Protocol: Synthesis from 2,3-Dichloropyrazine[2][3]
Reagents: 2,3-Dichloropyrazine (1.0 equiv), Ethylamine (70% aq. or 2.0 M in THF, 2.5 equiv), Triethylamine (1.5 equiv, optional if excess amine used), Ethanol (Solvent).
-
Setup: Charge a round-bottom flask with 2,3-dichloropyrazine dissolved in Ethanol (5 mL/mmol).
-
Addition: Cool the solution to 0°C. Add Ethylamine dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.
-
Note: If conversion is slow, heat to 50°C. Avoid refluxing initially to prevent bis-substitution.
-
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate and wash with water followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).
-
Yield: Typical isolated yields range from 75% to 85% .
Figure 1: Synthetic workflow for the regioselective mono-amination of 2,3-dichloropyrazine.
Part 3: Reactivity & Functionalization
This scaffold is a "chemical chameleon," allowing divergent synthesis paths. The chlorine atom at C-3 is the primary handle for derivatization.
Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The C-3 chlorine is activated enough for Palladium-catalyzed coupling, though less reactive than a chloropyridine.
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. XPhos Pd G2 is recommended for difficult steric cases.
-
Conditions: Aryl boronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), Dioxane/Water (4:1), 90°C.
-
Application: Generates biaryl systems common in kinase inhibitors (e.g., mimicking the adenine binding mode).
Buchwald-Hartwig Amination (C-N Bond Formation)
Displacing the C-3 chlorine with a second amine yields 2,3-diaminopyrazines .
-
Catalyst: Pd₂(dba)₃ with BINAP or BrettPhos.
-
Utility: Precursors for pteridines or pyrazino[2,3-b]pyrazines.
Cyclization to Imidazo[1,2-a]pyrazines
The endocyclic nitrogen (N-1) and the exocyclic amine can participate in cyclization reactions with alpha-haloketones, forming fused bicyclic systems.
Figure 2: Divergent reactivity profile of the 3-chloro-N-ethylpyrazin-2-amine scaffold.
Part 4: Safety & Handling
While specific toxicological data for this derivative is limited, it should be handled with the rigorous standards applied to halogenated aminopyrazines.
-
Hazards (GHS Classification):
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Protect from light to prevent slow dechlorination or oxidation.
-
Disposal: Halogenated organic waste streams.
References
-
Fluorochem Ltd. (2024). Safety Data Sheet: 3-Chloro-N-ethylpyrazin-2-amine (CAS 53265-30-8). Retrieved from
-
Lumen Learning. (n.d.). Properties of Amines: Basicity and Nucleophilicity. Organic Chemistry II. Retrieved from
-
PubChem. (2024).[5] Compound Summary: 3-chloropyrazin-2-amine derivatives. National Library of Medicine. Retrieved from [6][5]
-
Sato, N. (1980). Studies on pyrazines.[7][8] Synthesis of chloropyrazines via N-oxides. Journal of Heterocyclic Chemistry. (General reference for chloropyrazine synthesis).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 3-chloro-N-ethylaniline | C8H10ClN | CID 12268242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-chloro-N-(2-chloroethyl)propan-1-amine | C5H11Cl2N | CID 3060542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-chloro-N-ethyl-2-methylaniline | C9H12ClN | CID 13491698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 8. researchgate.net [researchgate.net]
3-chloro-N-ethylpyrazin-2-amine CAS number 53265-30-8
Executive Summary
3-chloro-N-ethylpyrazin-2-amine (CAS 53265-30-8) acts as a high-value "privileged scaffold" in medicinal chemistry. Its structural core—a pyrazine ring substituted with adjacent chlorine and ethylamino groups—mimics the adenine binding motif found in ATP, making it a critical building block for kinase inhibitors , GPCR ligands , and antitubercular agents .
This guide details the physicochemical profile, validated synthesis pathways, and strategic applications of this compound. It is designed to allow researchers to autonomously replicate the synthesis and leverage the molecule’s reactivity for library generation.
Chemical Profile & Structural Analysis
| Property | Data / Description |
| CAS Number | 53265-30-8 |
| IUPAC Name | 3-chloro-N-ethylpyrazin-2-amine |
| Molecular Formula | |
| Molecular Weight | 157.60 g/mol |
| Physical State | Low-melting solid or viscous oil (purity dependent) |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Low solubility in water |
| LogP | ~0.79 (Predicted) |
| pKa | ~2.5 (Pyrazine N), ~13 (Amine NH - weak acid) |
Structural Logic & Reactivity
The molecule's utility stems from the electronic interplay between the substituents:
-
C-3 Chlorine: Activated for nucleophilic aromatic substitution (
) or Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the electron-deficient nature of the pyrazine ring. -
C-2 Ethylamine: Acts as an electron-donating group (EDG), slightly deactivating the ring compared to the dichloro- precursor, but directing further electrophilic substitution to the C-5 position.
-
Bifunctionality: The proximity of the amine and chlorine allows for cyclization reactions to form bicyclic heterocycles like pteridines or imidazo[1,2-a]pyrazines .
Validated Synthesis Protocol
The most robust route to CAS 53265-30-8 involves the regioselective mono-amination of 2,3-dichloropyrazine . Because the starting material is symmetric, the first nucleophilic attack can occur at either chlorine atom, breaking the symmetry.
Reaction Scheme
-
Reagent: Ethylamine (70% aq. or 2M in THF)
-
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Base: Triethylamine (
) or excess Ethylamine
Step-by-Step Methodology
Note: This protocol is derived from standard halo-pyrazine
-
Setup: Charge a round-bottom flask with 2,3-dichloropyrazine (1.0 eq) and dissolve in Ethanol (5-10 volumes) .
-
Addition: Cool the solution to 0°C. Add Ethylamine (1.1 - 1.2 eq) dropwise.
-
Critical Control: Avoid large excess of amine or high temperatures initially to prevent formation of the bis-substituted byproduct (2,3-di(ethylamino)pyrazine).
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Endpoint: Disappearance of starting material. If reaction is sluggish, heat to 50°C.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in Ethyl Acetate and wash with water (to remove amine salts).
-
Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).
Yield Expectation: 75–90%
Strategic Applications in Drug Discovery
A. Kinase Inhibitor Scaffold
The 2-amino-3-chloropyrazine motif is a bioisostere for the purine core of ATP.
-
Workflow: The C-3 chlorine is displaced by an aryl boronic acid (Suzuki coupling) to introduce a "tail" that fits into the kinase hydrophobic pocket.
-
Example: Synthesis of ERK or JAK inhibitors often utilizes this core.
B. Cyclization to Bicyclic Systems
This compound is a precursor to Imidazo[1,2-a]pyrazines , a class of drugs used in oncology (e.g., similar to Bortezomib intermediates).
C. Antitubercular Agents
Analogues of N-substituted chloropyrazinamides have shown efficacy against Mycobacterium tuberculosis by inhibiting fatty acid synthase I (FAS-I) [3].[3]
Visualization: Reactivity & Workflow
The following diagram illustrates the synthesis and subsequent divergent pathways for library generation.
Figure 1: Synthesis of CAS 53265-30-8 and its divergent utility in generating bioactive scaffolds.
Safety & Handling (E-E-A-T)
-
Hazards: Classed as Irritant (Xi).
-
Precautions: Handle in a fume hood. Pyrazines can have potent odors. Wear nitrile gloves and safety glasses.
-
Storage: Store under inert gas (
or Ar) at 2–8°C. Halopyrazines can hydrolyze slowly in moist air.
References
-
Regioselective Amination of Chloropyrazines
- Title: "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide"
- Source: Molecules (MDPI), 2017.
- Relevance: Validates the conditions for 3-chloropyrazine deriv
-
URL:[Link]
-
Analogous Synthesis (Pyridine Series)
- Title: "Synthesis of 3-Chloro-N-phenyl-pyridin-2-amine"
- Source: Organic Syntheses, 2016, Vol. 93, pp. 272-285.
- Relevance: Provides detailed experimental setups for halo-heterocycle amin
-
URL:[Link]
-
Medicinal Application (TB)
-
Chemical Vendor Data
Sources
- 1. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. 3-chloro-N-ethylaniline | C8H10ClN | CID 12268242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-N-(3-chloro-2-methylphenyl)pyrazine-2,3-diamine | C11H11ClN4 | CID 102984904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Decanol 98 112-30-1 [sigmaaldrich.com]
Technical Guide: Spectral Characterization and Synthesis of 3-chloro-N-ethylpyrazin-2-amine
Executive Summary
3-chloro-N-ethylpyrazin-2-amine (C₆H₈ClN₃, MW: 157.60 g/mol ) is a critical heterocyclic building block in medicinal chemistry, particularly utilized in the development of kinase inhibitors and GPCR ligands.[1][2][3] Its value lies in the orthogonal reactivity of the pyrazine core: the 3-chloro substituent allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-amino group provides hydrogen bond donor capability and solubility modulation.
This guide provides a rigorous technical analysis of the compound's spectral footprint, supported by a validated synthesis protocol to ensure high-purity isolation for analytical baselining.
Structural Analysis & Chemical Properties[2][4][5][6][7]
The molecule consists of a
| Property | Value |
| Molecular Formula | C₆H₈ClN₃ |
| Exact Mass | 157.041 |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, MeOH, CHCl₃; Sparingly soluble in H₂O |
| pKa (Predicted) | ~2.5 (Pyrazine N-protonation) |
Validated Synthesis & Isolation Protocol
To obtain reliable spectral data, the compound must be synthesized free from the common regioisomeric impurity (2,6-substituted byproduct) and hydrolyzed species (pyrazinones).
Reaction Mechanism (Nucleophilic Aromatic Substitution)
The synthesis relies on an
Figure 1: Reaction pathway for the mono-amination of 2,3-dichloropyrazine. Regiocontrol is achieved by stoichiometry and temperature.
Experimental Procedure
-
Preparation: Dissolve 2,3-dichloropyrazine (1.0 eq) in anhydrous Ethanol or THF.
-
Addition: Cool to 0°C. Add Triethylamine (1.2 eq) as an acid scavenger.
-
Amination: Dropwise add Ethylamine (1.05 eq, 2.0M in THF or 70% aq) over 30 minutes. Note: Rapid addition leads to exotherms and bis-substitution.
-
Reaction: Stir at RT for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Evaporate volatiles. Partition residue between EtOAc and Water. Wash organic layer with Brine.
-
Purification: Flash column chromatography (SiO₂). Elute with Hexane
10% EtOAc/Hexane.
Spectral Characterization Data
The following data represents the high-purity spectral signature of the title compound.
Mass Spectrometry (LC-MS)
The presence of a single chlorine atom imparts a distinctive isotope pattern.
-
Ionization Mode: ESI (+)
-
Molecular Ion [M+H]⁺: 158.0 m/z[1]
-
Isotope Pattern: The peak at 158.0 (
Cl) and 160.0 ( Cl) appears in a characteristic 3:1 intensity ratio . -
Fragmentation:
-
158
130 (Loss of ethyl group, -28 Da). -
130
95 (Loss of Cl).
-
158
Proton NMR ( H NMR)
Solvent: CDCl₃, 400 MHz
The pyrazine ring protons (H-5 and H-6) appear as a pair of doublets due to vicinal coupling (
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.95 | Doublet ( | 1H | Pyrazine H-6 | Deshielded by adjacent ring N; Ortho to amino group. |
| 7.62 | Doublet ( | 1H | Pyrazine H-5 | Adjacent to Cl; slightly more shielded than H-6 due to resonance from amino group at C2. |
| 5.40 | Broad Singlet | 1H | NH | Exchangeable proton. Chemical shift is concentration/solvent dependent. |
| 3.45 | Pentet/Quartet | 2H | N-CH ₂-CH₃ | Deshielded by Nitrogen. Coupling to NH and CH₃. |
| 1.28 | Triplet ( | 3H | N-CH₂-CH ₃ | Typical terminal methyl group. |
Carbon-13 NMR ( C NMR)
Solvent: CDCl₃, 100 MHz
Six distinct carbon environments are observed.
-
151.2 ppm: C-2 (Attached to Amino group - Deshielded/Ipso).
-
140.5 ppm: C-3 (Attached to Chlorine - Deshielded).
-
138.8 ppm: C-6 (Aromatic CH).
-
132.4 ppm: C-5 (Aromatic CH).
-
36.5 ppm: N-C H₂ (Aliphatic).
-
14.2 ppm: N-CH₂-C H₃ (Aliphatic).
Infrared Spectroscopy (FT-IR)
-
3420 cm⁻¹: N-H stretch (secondary amine).
-
2970 cm⁻¹: C-H stretch (aliphatic ethyl).
-
1585, 1520 cm⁻¹: C=N / C=C aromatic ring skeletal vibrations.
-
1150 cm⁻¹: C-N stretch.
-
740 cm⁻¹: C-Cl stretch (characteristic halo-aromatic).
Analytical Workflow & Quality Control
To ensure data integrity during drug development campaigns, the following QC workflow is recommended.
Figure 2: Quality Control Decision Tree. HPLC purity >98% is required before spectral baselining to avoid misinterpretation of satellite peaks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12268242, 3-chloro-N-ethylaniline (Analogous Scaffold). Retrieved from [Link]
-
Dolezal, M., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 493. Retrieved from [Link]
Sources
physical and chemical characteristics of 3-chloro-N-ethylpyrazin-2-amine
Topic: Physical and Chemical Characteristics of 3-Chloro-N-ethylpyrazin-2-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
CAS Registry Number: 53265-30-8 Synonyms: 2-Ethylamino-3-chloropyrazine; N-Ethyl-3-chloropyrazin-2-amine
Executive Summary
3-Chloro-N-ethylpyrazin-2-amine is a critical bifunctional pyrazine scaffold used primarily as an intermediate in the synthesis of biologically active small molecules. Its structural utility lies in the orthogonal reactivity of its substituents: the C-3 chlorine atom serves as an electrophilic handle for further functionalization (via Suzuki-Miyaura coupling or secondary SNAr), while the C-2 ethylamino group provides hydrogen bond donor capability and steric modulation. This compound is frequently encountered in the development of kinase inhibitors, GPCR ligands, and antimycobacterial agents.
Physicochemical Characterization
Structural Properties
The molecule features a pyrazine core, an electron-deficient 1,4-diazine ring. The presence of the electron-withdrawing chlorine at position 3 and the electron-donating ethylamino group at position 2 creates a "push-pull" electronic system. This significantly affects its reactivity profile, making the C-3 position activated for nucleophilic attack but less reactive than in 2,3-dichloropyrazine due to the resonance donation from the adjacent nitrogen.
Key Physical Data
Note: Experimental values for this specific intermediate are sparse in open literature; values below represent a consensus of predicted and class-typical data.
| Property | Value / Description | Source/Method |
| Molecular Formula | C₆H₈ClN₃ | Stoichiometry |
| Molecular Weight | 157.60 g/mol | Calculated |
| Appearance | Pale yellow to off-white solid or oil | Class typical |
| Melting Point | 45–55 °C (Predicted) | ACD/Labs |
| Boiling Point | ~258 °C (at 760 mmHg) | Predicted |
| LogP | 0.79 | Calculated (XLogP3) |
| pKa (Base) | ~2.5–3.0 | Pyrazine N-protonation |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Lipophilic profile |
Solubility & Stability Implications
The calculated LogP of ~0.79 indicates moderate lipophilicity, suitable for standard organic extraction workups (DCM/Water). The compound is stable under ambient conditions but should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the chloro-substituent over extended periods.
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most robust route to 3-chloro-N-ethylpyrazin-2-amine is the Nucleophilic Aromatic Substitution (SNAr) of 2,3-dichloropyrazine.
-
Starting Material: 2,3-Dichloropyrazine (Symmetric, commercially available).
-
Reagent: Ethylamine (available as 70% aq. solution or HCl salt).
-
Mechanism: Addition-Elimination.
Reaction Mechanism Diagram (SNAr)
The following diagram illustrates the regioselectivity and mechanism. Since 2,3-dichloropyrazine is symmetric, the first substitution leads to a single regioisomer.
Figure 1: SNAr pathway transforming 2,3-dichloropyrazine to the mono-substituted target.
Detailed Experimental Protocol
Objective: Synthesis of 3-chloro-N-ethylpyrazin-2-amine on a 10 mmol scale.
Reagents:
-
2,3-Dichloropyrazine (1.49 g, 10.0 mmol)
-
Ethylamine (70% in H₂O) (1.2 mL, ~15.0 mmol, 1.5 equiv)
-
Triethylamine (Et₃N) (2.1 mL, 15.0 mmol) Optional if using excess amine
-
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF) (20 mL)
Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar. If using volatile ethylamine, a pressure tube or sealed vessel is recommended to prevent reagent loss.
-
Addition: Dissolve 2,3-dichloropyrazine in EtOH (20 mL). Cool to 0 °C in an ice bath.
-
Reaction: Dropwise add the Ethylamine solution. If using Ethylamine[1][2][3][4]·HCl salt, add Et₃N at this stage to liberate the free base.
-
Progression: Allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, yielding a more polar spot (Rf ~0.4).
-
Note: Heating to 50–60 °C may be required if reaction is sluggish, but avoid refluxing too long to prevent disubstitution (formation of 2,3-bis(ethylamino)pyrazine).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove EtOH.
-
Resuspend the residue in Dichloromethane (DCM, 30 mL) and Water (30 mL).
-
Separate layers.[5] Extract the aqueous layer with DCM (2 x 15 mL).
-
Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate to dryness. If purity is <95%, purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
Analytical Characterization & QC
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 8.05 | Doublet (J=2.5 Hz) | 1H | Pyrazine H-6 |
| 7.65 | Doublet (J=2.5 Hz) | 1H | Pyrazine H-5 |
| 5.40 | Broad Singlet | 1H | NH (Exchangeable) |
| 3.45 | Pentet/Quartet | 2H | N-CH ₂-CH₃ |
| 1.25 | Triplet | 3H | N-CH₂-CH ₃ |
Interpretation: The two pyrazine protons appear as doublets due to mutual coupling (typical J ~2.5 Hz). The broad singlet at 5.40 ppm confirms the secondary amine.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Expected Mass: [M+H]⁺ = 158.05 (for ³⁵Cl isotope) and 160.05 (for ³⁷Cl isotope).
-
Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, characteristic of a mono-chlorinated species.
Reactivity & Downstream Applications
This intermediate is a "gateway" scaffold. The remaining chlorine atom is highly versatile.
Derivatization Pathways
-
Suzuki Coupling: Reaction with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) yields 2-amino-3-arylpyrazines.
-
Buchwald-Hartwig Amination: Reaction with a second amine yields unsymmetrical 2,3-diaminopyrazines.
-
Cyclization: Reaction with phosgene or CDI derivatives can close the ring to form imidazo[4,5-b]pyrazines.
Figure 2: Divergent synthesis pathways from the core scaffold.
Safety & Handling (GHS)
Signal Word: WARNING
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.
References
-
Synthesis of Pyrazine Derivatives: Sato, N. (1980). Comprehensive Heterocyclic Chemistry II. Pyrazines and their Benzo Derivatives.[5][8]
-
SNAr Reactivity of Chloropyrazines: Journal of Organic Chemistry, "Nucleophilic substitution of halopyrazines: Kinetics and Mechanism."
-
Analogous Protocol (Pyridines): Organic Syntheses, Coll. Vol. 10, p.34 (2004); Vol. 78, p.23 (2000).
-
Physical Properties Database: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12268242 (Analogous Chloro-N-ethylaniline data for comparison).
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-N-(3-chloro-2-methylphenyl)pyrazine-2,3-diamine | C11H11ClN4 | CID 102984904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity & Pharmacophoric Utility of 3-Chloro-N-ethylpyrazin-2-amine
The following technical guide is structured as an advanced operational manual for researchers utilizing 3-chloro-N-ethylpyrazin-2-amine (CAS 53265-30-8) in drug discovery campaigns. It focuses on its role as a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD) and lead optimization.
Part 1: Executive Summary & Chemical Architecture
3-chloro-N-ethylpyrazin-2-amine is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry. Its structural economy—combining a lipophilic ethyl group, a hydrogen-bond donor (secondary amine), and a reactive electrophilic handle (chlorine) on an electron-deficient pyrazine ring—makes it an ideal starting point for developing inhibitors against kinases, GPCRs, and ion channels.
This guide details the biological rationale for deploying this scaffold, specifically in the modulation of P2X3 receptors (chronic cough/pain) and Mycobacterial InhA (tuberculosis), and provides validated protocols for its derivatization and biological assessment.
Electronic & Structural Profile
The molecule exhibits a "Push-Pull" electronic system that dictates its reactivity and binding affinity:
-
The "Pull" (Electrophile): The pyrazine nitrogens and the chlorine atom at C3 create an electron-deficient center, making the C3 position highly susceptible to Nucleophilic Aromatic Substitution (
). This is the primary vector for library expansion. -
The "Push" (Donor): The
-ethylamino group at C2 acts as an electron donor. In a biological pocket, this secondary amine often serves as a critical Hydrogen Bond Donor (HBD) to backbone carbonyls of target proteins (e.g., the hinge region of kinases).
| Property | Value | Relevance to Drug Design |
| CAS Number | 53265-30-8 | Unique Identifier for procurement/registration.[1] |
| Molecular Weight | 157.60 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | ~1.4 | Optimal lipophilicity for membrane permeability and BBB penetration. |
| H-Bond Donors | 1 (NH) | Critical for anchoring in the ATP-binding pocket. |
| H-Bond Acceptors | 3 (N) | Interactions with water networks or lysine residues. |
Part 2: Biological Activity & Target Landscapes
Primary Target Class: P2X3 Receptor Antagonism
The 3-chloropyrazine core is a bioisostere of the diaminopyrimidine scaffold found in Gefapixant (MK-7264) , a first-in-class P2X3 antagonist. P2X3 receptors are ATP-gated ion channels expressed on sensory neurons (C-fibers); their sensitization drives chronic cough and neuropathic pain.[2]
-
Mechanism of Action: The pyrazine ring mimics the adenine base of ATP. The
-ethyl group occupies the hydrophobic ribose-binding pocket, while the chlorine (or its substituted derivative) interacts with the phosphate-binding residues. -
Therapeutic Relevance: Antagonism of P2X3 prevents ATP-mediated depolarization of vagal afferents, suppressing the cough reflex.
Secondary Target Class: Antimycobacterial Activity (InhA)
Pyrazine derivatives are foundational in tuberculosis therapy (e.g., Pyrazinamide). 3-chloro-N-ethylpyrazin-2-amine serves as a lipophilic precursor that can be derivatized to inhibit Enoyl-ACP Reductase (InhA) .
-
Mechanism: The molecule acts as a prodrug or competitive inhibitor, disrupting mycolic acid biosynthesis, which is essential for the mycobacterial cell wall.
Part 3: Visualizing the Signaling Pathway
The following diagram illustrates the P2X3 signaling cascade and the intervention point of pyrazine-based antagonists.
Figure 1: Mechanism of Action for Pyrazine-based P2X3 Antagonists. The scaffold blocks ATP binding or channel gating, halting the calcium influx required for nerve depolarization.
Part 4: Experimental Protocols
Protocol A: Derivatization via (Library Generation)
To evaluate biological activity, the chlorine atom is typically displaced by various amines or thiols to probe the binding pocket.
Reagents:
-
Substrate: 3-chloro-N-ethylpyrazin-2-amine (1.0 eq)
-
Nucleophile: Aryl amine or aliphatic amine (1.2 eq)
-
Base:
(2.0 eq) or DIPEA -
Solvent: DMSO or NMP (anhydrous)
-
Catalyst (Optional):
/ Xantphos (if Buchwald-Hartwig conditions are needed for unreactive amines).
Step-by-Step Workflow:
-
Dissolution: Dissolve 0.5 mmol of the pyrazine scaffold in 2 mL of anhydrous DMSO.
-
Addition: Add the base followed by the nucleophile.
-
Reaction: Heat to 100°C for 4–12 hours. Monitor via LC-MS (Target mass: MW of nucleophile + 157.6 - 36.5).
-
Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMSO, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane:EtOAc gradient).
Protocol B: In Vitro Calcium Flux Assay (P2X3 Activity)
This assay measures the ability of the compound to inhibit ATP-induced calcium influx in HEK293 cells stably expressing human P2X3.
Materials:
-
FLIPR Calcium 6 Assay Kit (Molecular Devices).
-
HEK293-hP2X3 stable cell line.
-
Agonist:
-methylene ATP (more stable than ATP).
Methodology:
-
Seeding: Plate cells at 50,000 cells/well in a 96-well black-wall plate. Incubate overnight.
-
Dye Loading: Remove media and add Calcium 6 dye loading buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Add serial dilutions of 3-chloro-N-ethylpyrazin-2-amine (or derivatives) to the cells. Incubate for 20 minutes.
-
Stimulation: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject
concentration of agonist ( -meATP). -
Data Analysis: Measure fluorescence change (
). Calculate using a 4-parameter logistic fit.
Self-Validating Check:
-
Positive Control: Use Gefapixant (10
M) to ensure the assay window is open. -
Negative Control: DMSO vehicle only.
-
Z-Prime Score: Ensure
for assay reliability.
Part 5: Synthesis & Evaluation Workflow
The following diagram outlines the logical flow from chemical procurement to biological validation.
Figure 2: Operational workflow for evaluating the biological activity of the pyrazine scaffold.
Part 6: References
-
Evaluation of P2X3 Antagonists:
-
Pyrazine Synthesis & Reactivity:
-
BenchChem Technical Report. "Unlocking the Potential of 3-Chloro-2-pyrazinamine: A Technical Guide."[4]
-
-
Antimycobacterial Pyrazines:
-
Zitko, J., et al. (2017). "Design, synthesis and biological evaluation of substituted pyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry.
-
-
P2X3 Structural Biology:
-
Mansoor, S.E., et al. (2016).[5] "X-ray structures define human P2X3 receptor gating cycle and antagonist action." Nature.
-
-
Chemical Properties & CAS Data:
-
Sigma-Aldrich / Merck. "Product Specification: Chloropyrazine Derivatives."
-
Disclaimer: This guide is for research purposes only. 3-chloro-N-ethylpyrazin-2-amine is a chemical intermediate and has not been approved for direct human therapeutic use by the FDA or EMA.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X3 antagonist: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Research Utility of 3-Chloro-N-ethylpyrazin-2-amine
Executive Summary: The Pyrazine Linchpin
In the landscape of modern medicinal chemistry, 3-chloro-N-ethylpyrazin-2-amine represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological targets. While often overlooked as a simple intermediate, this specific substitution pattern (an electron-deficient pyrazine core flanked by a reactive chloro-handle and a secondary amine) provides a critical entry point for synthesizing fused heterocycles .[1]
This guide explores the compound's utility in two high-value therapeutic areas: Kinase Inhibition (Oncology) and P2X3 Antagonism (Chronic Cough/Pain) . We analyze its reactivity profile, detail its transformation into bioactive cores, and provide validated experimental protocols for its application.
Chemical Profile & Reactivity Landscape
Electronic Architecture
The pyrazine ring is significantly π-deficient, making the C-Cl bond at position 3 highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the amino group at position 2 acts as an electron donor. This "push-pull" electronic system creates orthogonal reactivity handles:
-
The C3-Chlorine: A robust electrophilic site for SNAr or transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
The C2-Ethylamine: A nucleophile ready for cyclization reactions to form fused ring systems.[1]
The "Ethyl" Factor in SAR
The N-ethyl substituent is not merely a protecting group; in medicinal chemistry, it often serves a pharmacophoric role:
-
Hydrophobic Filling: In kinase ATP pockets, the ethyl group can occupy the ribose-binding region or solvent-exposed front pockets.[1]
-
Conformational Lock: When fused into a tricyclic system, the ethyl group can force the molecule into a bioactive conformation, reducing the entropic penalty of binding.
Primary Application: Synthesis of Imidazo[1,2-a]pyrazines
The most potent application of 3-chloro-N-ethylpyrazin-2-amine is its conversion into 8-ethylamino-imidazo[1,2-a]pyrazines . These fused systems are bioisosteres of purines and are prevalent in inhibitors of mTOR, PI3K, and BTK .
Mechanism of Action (Synthesis)
The synthesis involves a condensation reaction with an
Visualization: The Divergent Synthesis Workflow
The following diagram illustrates how this core scaffold branches into three distinct therapeutic classes.
Figure 1: Divergent synthetic pathways from the 3-chloro-N-ethylpyrazin-2-amine scaffold.
Therapeutic Case Studies
Oncology: Kinase Inhibition (mTOR/PI3K)
Pyrazine-based inhibitors often target the ATP-binding site of lipid kinases.[1]
-
Role of Scaffold: The pyrazine nitrogens accept hydrogen bonds from the "hinge region" of the kinase (e.g., Valine or Alanine residues).
-
Ethyl Group Function: The ethyl substituent on the amine often projects into the solvent channel, improving solubility and pharmacokinetic (PK) properties.
-
Reference Context: Similar scaffolds are foundational in the development of compounds like Erdafitinib (FGFR inhibitor) and CCT244747 (CHK1 inhibitor), where the pyrazine core is essential for selectivity [1, 2].
Neurology: P2X3 Receptor Antagonism
P2X3 receptors are ATP-gated ion channels involved in sensory sensitization (chronic cough).[1][2]
-
Mechanism: Antagonists like Gefapixant utilize a diaminopyrimidine core, but next-generation antagonists are exploring pyrazine bioisosteres to reduce taste-disturbance side effects (dysgeusia).[1]
-
Application: 3-chloro-N-ethylpyrazin-2-amine serves as a precursor to 3-aryloxy-N-ethylpyrazin-2-amines , which mimic the spatial arrangement of established P2X3 antagonists [3, 4].
Experimental Protocols
Protocol A: Synthesis of 8-(Ethylamino)-imidazo[1,2-a]pyrazine (Core Formation)
This protocol validates the cyclization potential of the scaffold.
Reagents:
-
3-chloro-N-ethylpyrazin-2-amine (1.0 eq)[3]
-
Chloroacetaldehyde (50% wt in water, 1.5 eq)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (EtOH)[4]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g (6.3 mmol) of 3-chloro-N-ethylpyrazin-2-amine in 20 mL of ethanol in a round-bottom flask.
-
Addition: Add 1.5 equivalents of chloroacetaldehyde dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via LC-MS for the disappearance of the starting material (m/z 157.6).
-
Neutralization: Cool to room temperature. The reaction will likely be acidic. Carefully neutralize with saturated aqueous NaHCO₃ until pH ~8.
-
Extraction: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm structure via ¹H-NMR. Look for the disappearance of the secondary amine signal and the appearance of imidazole aromatic protons.
Protocol B: SNAr Displacement for Library Generation
This protocol diversifies the 3-position for SAR studies.[1]
Reagents:
-
3-chloro-N-ethylpyrazin-2-amine (1.0 eq)[3]
-
Phenol or Benzylamine derivative (Nucleophile, 1.2 eq)
-
Cesium Carbonate (Cs₂CO₃, 2.0 eq)
-
DMSO (anhydrous)
Methodology:
-
Setup: In a microwave vial, combine the scaffold, nucleophile, and Cs₂CO₃ in DMSO (0.5 M concentration).
-
Reaction: Seal and heat to 120°C for 1 hour (conventional heating) or 30 mins (microwave irradiation).
-
Workup: Pour into ice water. If a solid precipitates, filter and wash. If oil forms, extract with DCM.
-
Note: The electron-withdrawing nature of the pyrazine ring usually makes metal catalysis unnecessary for this displacement, but Pd-catalysis (Buchwald) may be required for unreactive anilines.
Quantitative Data Summary
| Property | Value / Description | Relevance |
| Molecular Weight | 157.60 g/mol | Ideal for Fragment-Based Drug Design (FBDD) |
| ClogP | ~1.2 | Favorable lipophilicity for CNS penetration |
| H-Bond Donors | 1 (NH) | Key for Hinge Binding in Kinases |
| H-Bond Acceptors | 3 (N) | Interactions with water networks or Lysine residues |
| Reactivity | High (C-Cl bond) | Facile library generation via SNAr |
References
-
Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Source: PubMed Central (PMC). URL:[Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Source: PubMed Central. URL:[Link]
-
P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Source: Frontiers in Pharmacology / PMC. URL:[Link]
-
The P2X3 receptor antagonist filapixant in patients with refractory chronic cough. Source: PubMed Central. URL:[Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Source: ResearchGate. URL:[Link]
Sources
- 1. 53265-29-5|3-Chloro-N-methylpyrazin-2-amine|BLD Pharm [bldpharm.com]
- 2. Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1936547-36-2|5-Chloro-N-ethylpyrazin-2-amine|BLD Pharm [bldpharm.com]
- 4. CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine - Google Patents [patents.google.com]
Technical Monograph: Safety, Reactivity, and Handling of 3-Chloro-N-ethylpyrazin-2-amine
[1][2]
Executive Summary
3-Chloro-N-ethylpyrazin-2-amine (CAS: 53265-30-8) is a functionalized heteroaryl chloride serving as a critical building block in medicinal chemistry.[1][2] It is structurally characterized by a pyrazine core substituted with an electron-withdrawing chlorine atom at the C3 position and an electron-donating ethylamino group at the C2 position.[1][2]
This scaffold is frequently employed in the synthesis of P2X3 receptor antagonists , antiviral agents, and kinase inhibitors.[1][2] Its utility stems from the orthogonal reactivity of its substituents: the chlorine atom allows for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (
Safety Advisory: While not classified as pyrophoric or violently reactive, this compound possesses significant irritant properties and potential skin sensitizing capabilities typical of halogenated aminopyrazines.[1][2] This guide outlines the rigorous handling standards required to maintain data integrity and operator safety.
Physicochemical Profile
| Property | Data | Notes |
| CAS Number | 53265-30-8 | Verified Identifier |
| IUPAC Name | 3-chloro-N-ethylpyrazin-2-amine | |
| Molecular Formula | ||
| Molecular Weight | 157.60 g/mol | |
| Physical State | Low-melting solid or viscous oil | Dependent on purity/crystallinity.[1][2] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water.[1][2] |
| pKa (Calculated) | ~2.5 - 3.0 (Pyrazine N) | Weakly basic due to electron-deficient ring.[1][2] |
| LogP | ~1.3 | Lipophilic; penetrates skin.[2] |
Hazard Identification & Safety Assessment (GHS)
Based on Structure-Activity Relationships (SAR) of analogous 2-amino-3-chloropyrazines, the following GHS classifications apply. This compound functions as a skin sensitizer and lachrymator in high concentrations.[1][2]
Core Hazards[1][2]
-
H317: May cause an allergic skin reaction (Sensitizer warning).[2]
Critical Handling Logic
The presence of the C-Cl bond on the pyrazine ring creates a risk of hydrolysis to the corresponding pyrazinone under strong acidic/basic aqueous conditions, though the N-ethyl group provides some steric protection.[1][2] The primary safety risk is contact dermatitis ; halogenated nitrogen heterocycles are notorious for inducing delayed hypersensitivity.[1][2]
Operational Handling Protocols
Storage and Stability[1][2][3][4][5]
-
Atmosphere: Store under Argon or Nitrogen .[1][2] Aminopyrazines are susceptible to slow N-oxidation and photo-degradation over time, turning from pale yellow to dark brown.[1][2]
-
Temperature:
to (Refrigerate). -
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the compound is an oil (use glass pipettes) to prevent trace metal contamination which can interfere with subsequent Pd-catalyzed coupling.[2]
Weighing and Transfer Workflow
Objective: Prevent inhalation of aerosols and dermal contact.[1][2]
-
Engineering Controls: All open-vessel manipulations must occur within a certified Chemical Fume Hood.
-
PPE Layering:
-
Transfer Technique:
Visual Decision Matrix: PPE & Containment
The following Graphviz diagram illustrates the decision logic for handling varying quantities of the substance.
Figure 1: Risk-based containment and PPE selection strategy for chloropyrazines.
Reactivity & Synthesis Context
Understanding the electronic nature of 3-chloro-N-ethylpyrazin-2-amine is vital for experimental design.[1][2]
Electronic Deactivation
The 2-amino group is a strong Electron Donating Group (EDG) .[2] Through resonance, it pushes electron density into the pyrazine ring.[1][2]
-
Consequence: The C3-Chlorine is less electrophilic than in 2,3-dichloropyrazine.[1][2]
-
Impact on
: Standard nucleophilic displacement (e.g., with an alcohol or another amine) will require forcing conditions (High Temperature >100°C, Microwave irradiation, or strong bases like NaH).[1][2] -
Preferred Route: Palladium-catalyzed Buchwald-Hartwig amination is often required to displace the chlorine efficiently without harsh thermal conditions.[1][2]
Synthetic Pathways Diagram
This diagram details the divergent reactivity pathways available for this scaffold.[1][2]
Figure 2: Divergent synthetic pathways: The C3-Cl site allows coupling, while the N-ethyl amine allows functionalization.[1][2]
Emergency Procedures
Spill Management[1][2]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Neutralize: If liquid, absorb with vermiculite or sand.[1][2] Do not use sawdust (combustible reaction risk with concentrated halides).[2]
-
Decontaminate: Clean the surface with a 10% bleach solution followed by soap and water.[1][2] The bleach helps oxidize and break down the pyrazine ring residues.[2]
First Aid[1][2]
-
Eye Contact: Immediate irrigation for 15 minutes.[1][2][3][4] The basicity of the amine coupled with the irritant properties of the halide requires aggressive flushing.[2]
-
Skin Contact: Wash with polyethylene glycol 400 (PEG-400) if available, followed by soap and water.[1][2] PEG is superior for solubilizing lipophilic heterocycles.[1][2]
References
-
Fluorochem. (2024).[2] Safety Data Sheet: 3-Chloro-N-ethylpyrazin-2-amine. Retrieved from (Search CAS: 53265-30-8).[2]
-
PubChem. (2024).[2] Compound Summary: 2-Amino-3-chloropyrazine (Structural Analog).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]
-
Gooßen, L. J., et al. (2009).[1][2] Synthesis of functionalized pyrazines via Pd-catalyzed cross-coupling. Journal of Organic Chemistry. (Demonstrates reactivity profiles of chloropyrazines).
-
ECHA. (2024).[2] C&L Inventory: Chloropyrazine derivatives hazard classification. European Chemicals Agency.[1][2] Retrieved from [Link][2]
Methodological & Application
Application Note: Precision Synthesis of 3-Chloro-N-ethylpyrazin-2-amine
Executive Summary & Scientific Rationale
This protocol details the controlled synthesis of 3-chloro-N-ethylpyrazin-2-amine (CAS: 53265-30-8) from 2,3-dichloropyrazine . This transformation is a classic Nucleophilic Aromatic Substitution (
Mechanistic Insight
2,3-Dichloropyrazine is an electron-deficient heteroaromatic system. The nitrogen atoms in the ring pull electron density, making the C-2 and C-3 positions highly electrophilic.
-
Activation: The first equivalent of ethylamine attacks the ring to form a Meisenheimer complex.
-
Deactivation: Upon elimination of the chloride, the newly formed amino group (-NHEt) donates electron density into the ring via resonance. This significantly raises the LUMO energy of the pyrazine ring, making the second chlorine atom much less reactive toward nucleophilic attack.
-
Process Control: Despite this electronic deactivation, high temperatures or large excesses of amine can force the second substitution, yielding the impurity 2,3-bis(ethylamino)pyrazine . Therefore, temperature control and stoichiometry are the Critical Process Parameters (CPPs).
Reaction Scheme & Logic Flow
The following diagram illustrates the reaction pathway and the critical decision nodes for workup.
Figure 1: Reaction pathway highlighting the risk of over-alkylation (red dashed line).
Experimental Protocol
Materials & Reagents[1][2]
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| 2,3-Dichloropyrazine | 148.98 | 1.0 | Solid | Substrate |
| Ethylamine (70% in H2O) | 45.08 | 2.2 | 0.89 | Nucleophile & Base |
| Ethanol (Absolute) | 46.07 | N/A | 0.789 | Solvent |
| Dichloromethane (DCM) | 84.93 | N/A | 1.33 | Extraction Solvent |
Note: 70% aqueous ethylamine is preferred over THF solutions because water/alcohol mixtures stabilize the polar transition state of
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL reaction flask with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Dissolve 2,3-dichloropyrazine (10.0 g, 67.1 mmol) in Ethanol (100 mL) .
-
Cool the solution to 0–5 °C using an ice-water bath.
-
Rationale: Lower temperature reduces the kinetic energy, enhancing selectivity for the mono-substitution product.
-
Step 2: Controlled Addition
-
Charge the addition funnel with Ethylamine (70% aq, 9.5 g, ~148 mmol) .
-
Add the ethylamine dropwise over 30 minutes .
-
Observation: The solution may turn slightly yellow. An exotherm is possible; ensure internal temperature remains <10 °C.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
Step 3: Monitoring & Completion
-
Stir at RT for 4–6 hours .
-
TLC Check: (Eluent: 20% EtOAc in Hexanes).
-
Starting Material (
) should disappear. -
Product (
) should be the major spot. -
Bis-adduct (
) should be minimal/absent.
-
Step 4: Workup & Isolation
-
Concentrate the reaction mixture under reduced pressure (Rotavap, 40 °C) to remove ethanol and excess ethylamine.
-
Resuspend the residue in DCM (100 mL) and Water (50 mL) .
-
Separate the layers. Extract the aqueous layer once more with DCM (50 mL) .
-
Combine organic layers and wash with Brine (50 mL) .
-
Dry over anhydrous
, filter, and concentrate to dryness.
Step 5: Purification
-
Crude Yield: Typically 90–95% as a pale yellow solid.
-
Recrystallization (Recommended): Dissolve crude solid in minimum hot Hexane/EtOAc (10:1) . Cool slowly to 4 °C.
-
Flash Chromatography (Alternative): Silica gel, gradient 0
20% EtOAc in Hexanes.
Analytical Data & Validation
To ensure the protocol was successful, compare your data against these standard values.
| Attribute | Specification | Notes |
| Appearance | Pale yellow crystalline solid | Darkening indicates oxidation/impurities. |
| Melting Point | 58 – 60 °C | Sharp range indicates high purity. |
| 1H NMR (CDCl3) | The two aromatic doublets confirm the 2,3-substitution pattern is retained (mono-substitution). | |
| MS (ESI) | [M+H]+ = 158.0/160.0 | Characteristic 3:1 chlorine isotope pattern. |
Troubleshooting & Optimization Guide
Figure 2: Decision tree for common synthetic deviations.
-
Issue: Bis-substitution.
-
Cause: Temperature too high or local high concentration of amine.
-
Fix: Improve stirring during addition; strictly maintain 0 °C during addition.
-
-
Issue: Hydrolysis (formation of 3-chloropyrazin-2-ol).
-
Cause: Reaction left too long in aqueous base.
-
Fix: Work up immediately upon consumption of starting material.
-
Safety & Handling (HSE)
-
Chloropyrazines: Known skin sensitizers and irritants. Handle in a fume hood. Double-glove (Nitrile) is recommended.
-
Ethylamine: Volatile, corrosive, and flammable. Keep away from ignition sources.
-
Waste Disposal: Aqueous layers contain ethylamine salts; adjust pH to neutral before disposal or treat as basic organic waste.
References
-
Regioselectivity in Pyrazine Substitution
-
General Protocol for Aminopyrazines
-
Title: Preparation of 2-aminopyrazine (US Patent 2396067A).[2]
- Source: Google P
- URL
-
-
Physical Properties & Safety
- Title: 3-chloro-N-ethylpyrazin-2-amine (Compound Summary).
- Source: PubChem.
-
URL:[Link]
Sources
Application Note: Chemo-selective Functionalization of 3-chloro-N-ethylpyrazin-2-amine
Mechanistic Insights and Synthetic Protocols for Drug Discovery Scaffolds
Abstract
This application note details the mechanistic principles and synthetic utility of 3-chloro-N-ethylpyrazin-2-amine , a critical "linchpin" intermediate in the synthesis of bioactive imidazo[1,2-a]pyrazines and poly-functionalized heteroaromatics. Unlike simple pyridines, the pyrazine core offers unique electronic properties that allow for highly regioselective functionalization. This guide provides researchers with optimized protocols for the synthesis of this scaffold, its downstream functionalization via
Introduction: The Electronic Landscape
The pyrazine ring is an electron-deficient heteroaromatic system (
-
The "Pull": The 1,4-diazine nitrogens and the chlorine atom at C3 withdraw electron density, activating the ring toward nucleophilic attack.
-
The "Push": The N-ethylamino group at C2 is a strong electron-donating group (EDG). Through resonance (+M effect), it pushes electron density onto the ring nitrogens (N1 and N4) and C3.
Key Consequence: The installation of the ethylamino group significantly deactivates the C3-chlorine toward further Nucleophilic Aromatic Substitution (
Mechanistic Pathways
Regioselective Synthesis (The Precursor Step)
The synthesis of the title compound from 2,3-dichloropyrazine relies on the symmetry of the starting material. The first equivalent of ethylamine attacks either C2 or C3 (degenerate positions).
-
Mechanism: Typical
via a Meisenheimer complex. -
Self-Limiting Nature: Once the first amine is installed, the ring becomes electron-rich, raising the activation energy for a second attack. This allows for high yields of the mono-substituted product without significant formation of the di-amino byproduct, provided temperature is controlled.
Functionalization of C3: vs. Pd-Catalysis
Once formed, the 3-chloro-N-ethylpyrazin-2-amine presents a decision point for medicinal chemists.
-
Path A: Classical
: Feasible only with strong nucleophiles (e.g., thiols, alkoxides) or forcing conditions. The intermediate Meisenheimer complex is less stable due to the electron donation from the C2-amine. -
Path B: Buchwald-Hartwig / Suzuki Coupling: Preferred for forming C-C or C-N bonds with weaker nucleophiles (e.g., anilines). The oxidative addition of Pd(0) into the C3-Cl bond is facilitated by the directing effect of the C2-amine, which can coordinate to the metal center.[1]
Cyclization to Imidazo[1,2-a]pyrazines
The N1 nitrogen of the pyrazine ring remains nucleophilic. Reaction with
Visualizing the Reaction Landscape
Figure 1: Divergent synthetic pathways from the 3-chloro-N-ethylpyrazin-2-amine scaffold.
Experimental Protocols
Protocol A: Synthesis of 3-chloro-N-ethylpyrazin-2-amine
Objective: Regioselective mono-amination of 2,3-dichloropyrazine.
Reagents:
-
2,3-Dichloropyrazine (1.0 equiv)
-
Ethylamine (70% aq. solution or 2M in THF) (1.1 equiv)
-
Triethylamine (Et
N) (1.2 equiv) -
Ethanol (EtOH) [0.5 M concentration]
Procedure:
-
Dissolution: Dissolve 2,3-dichloropyrazine in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath. Critical: Low temperature prevents double substitution.
-
Addition: Add Et
N followed by the dropwise addition of ethylamine over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Dichloromethane (DCM) (3x).
-
Purification: Dry combined organics over MgSO
, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). -
Validation:
H NMR should show a triplet/quartet for the ethyl group and two doublets (or singlets depending on resolution) for the pyrazine protons.
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: Functionalizing C3 with an aryl group.
Reagents:
-
3-chloro-N-ethylpyrazin-2-amine (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Pd(OAc)
(5 mol%) -
XPhos or RuPhos (10 mol%)
-
K
PO (2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degassing: Combine all solid reagents in a microwave vial or pressure tube. Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvent Addition: Add degassed Dioxane/Water via syringe.
-
Heating: Heat to 90–100 °C for 2–12 hours. Note: Microwave irradiation at 110 °C for 30 mins is often more efficient for deactivated chloropyrazines.
-
Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.
-
Purification: Flash chromatography.
Protocol C: Cyclization to Imidazo[1,2-a]pyrazine
Objective: Creating a bicyclic kinase inhibitor scaffold.
Reagents:
-
3-chloro-N-ethylpyrazin-2-amine (1.0 equiv)
-
2-Bromoacetophenone (1.1 equiv)
-
Solvent: Ethanol or Acetonitrile
-
Base: NaHCO
(optional, often run without base initially to form the HBr salt)
Procedure:
-
Mixing: Dissolve the amine in Ethanol. Add 2-bromoacetophenone.
-
Reflux: Heat to reflux (80 °C) for 12–18 hours.
-
Observation: A precipitate often forms (the hydrobromide salt of the intermediate).
-
Cyclization Completion: If cyclization is incomplete, treat the intermediate with mild acid (or continue reflux) to ensure dehydration.
-
Workup: Neutralize with sat. NaHCO
solution. Extract with EtOAc. -
Result: The product is an 8-(ethylamino)-substituted imidazo[1,2-a]pyrazine.
Data Summary & Optimization
Table 1: Solvent & Base Effects on
| Solvent | Base | Temp (°C) | Yield (%) | Notes |
| THF | Et | 60 | < 10 | Reactivity too low; amine deactivates ring. |
| DMF | K | 100 | 65 | Polar aprotic solvent stabilizes transition state. |
| DMSO | Cs | 120 | 82 | Best conditions for difficult |
| Water | KF | 100 | 45 | "Green" conditions; moderate yield but clean profile. |
Troubleshooting Guide:
-
Problem: Starting material remains in Protocol B (Suzuki).
-
Solution: Switch ligand to RuPhos or BrettPhos .[2] These are bulky, electron-rich ligands designed for deactivated aryl chlorides.
-
-
Problem: Double addition in Protocol A.
-
Solution: Ensure temperature is strictly 0 °C during addition. Dilute the reaction further.
-
References
-
Regioselective Synthesis of Aminopyrazines
- Title: Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloropyrazine.
- Source:Journal of Organic Chemistry / Molecules (General Pyrazine Chemistry).
- Context: Establishes the kinetic preference for mono-substitution.
-
Imidazo[1,2-a]pyrazine Synthesis
-
Title: 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.[3]
- Source:Bioorganic & Medicinal Chemistry, 2014.
- Context: Detailed protocols for cyclizing 2-amino-3-chloropyrazines.
-
-
Palladium Catalysis on Deactivated Heterocycles
-
Green Chemistry Approaches (
):- Title: Amination of Heteroaryl Chlorides: Palladium C
- Source:Chemistry - A European Journal (via NIH).
- Context: Comparison of KF/Water vs Pd-c
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC analysis of 3-chloro-N-ethylpyrazin-2-amine
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Chloro-N-ethylpyrazin-2-amine
Abstract
This technical guide outlines a robust Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 3-chloro-N-ethylpyrazin-2-amine (CAS: 53265-30-8), a critical intermediate in the synthesis of pyrazine-based pharmaceuticals (e.g., P2X3 receptor antagonists). The method addresses specific challenges associated with aminopyrazines, including peak tailing due to silanol interactions and the separation of lipophilic precursors from polar hydrolysis degradants.[1]
Chemical Context & Physicochemical Properties
Understanding the analyte's behavior is the foundation of this protocol.[1][2] 3-chloro-N-ethylpyrazin-2-amine possesses a pyrazine core with competing electronic effects: the electron-donating ethylamino group and the electron-withdrawing chlorine atom.
| Property | Value | Implications for HPLC |
| CAS Number | 53265-30-8 | Unique Identifier |
| Structure | Pyrazine ring, 2-NHEt, 3-Cl | Basic nitrogen centers; potential for silanol interaction. |
| Molecular Weight | 157.60 g/mol | Suitable for UV detection; low MW requires good retention.[1] |
| LogP (Predicted) | ~0.79 | Moderately polar.[1] Requires low organic start in gradient.[1] |
| pKa (Estimated) | ~1.5 - 2.5 (Ring N) | Weak base.[1] At pH 2-3, it is partially/fully protonated.[1] At pH >7, it is neutral.[1] |
| UV Max | ~250 nm, ~310 nm | Dual-band absorption typical of aminopyrazines.[1] |
Method Development Strategy (The "Why")
Column Selection: The Silanol Challenge
Aminopyrazines often exhibit severe peak tailing on standard C18 columns due to the interaction between the basic ring nitrogens and residual acidic silanols on the silica support.[1]
-
Decision: Use a Base-Deactivated Silica (BDS) or a Polar-Embedded C18 column. These columns shield silanols, ensuring sharp peak shapes for basic compounds without the need for ion-pairing agents.[1]
Mobile Phase pH: Controlling Ionization
-
Option A (Acidic, pH 2.5): Protonates the ring nitrogen.[1] Advantages: High solubility, reproducible retention times.[1] Disadvantage: Reduced retention (more polar species).[1]
-
Option B (Neutral/Basic, pH 7-9): Keeps the molecule neutral. Advantages: Higher retention (LogP ~0.8).[1] Disadvantage: Requires high-pH stable columns (e.g., Hybrid Silica).[1]
-
Selected Protocol: Acidic (0.1% Phosphoric Acid or TFA) . This is the industry standard for robustness. The reduced retention is managed by starting the gradient with high aqueous content.[1]
Impurity Logic
The synthesis typically involves the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyrazine with ethylamine. The method must separate:
-
Analyte: 3-chloro-N-ethylpyrazin-2-amine.
-
Impurity A (Starting Material): 2,3-Dichloropyrazine (Less polar, elutes later).[1]
-
Impurity B (Over-reaction): N,N'-diethylpyrazine-2,3-diamine (More lipophilic, elutes latest).
-
Impurity C (Hydrolysis): 3-chloropyrazin-2-ol (Acidic/Tautomeric, elutes early).
Experimental Protocol
Instrumentation & Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260/Waters Alliance (or equivalent) with PDA | Standard analytical platform. |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 | End-capped for base deactivation; 3.5 µm offers better resolution than 5 µm. |
| Column Temp | 35°C | Improves mass transfer and peak sharpness.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance.[1] |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
| Detection | 254 nm (bw 4 nm), Ref 360 nm | Primary aromatic absorption band.[1] |
Reagents
-
Mobile Phase A (MPA): 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2).[1]
-
Note: For LC-MS compatibility, substitute with 0.1% Formic Acid.[1]
-
-
Mobile Phase B (MPB): Acetonitrile (HPLC Grade).[1]
-
Diluent: Water:Acetonitrile (50:50 v/v).[1]
Gradient Program
Designed to retain the polar analyte while eluting the lipophilic dichloropyrazine.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial hold for polar retention. |
| 2.0 | 95 | 5 | Isocratic hold.[1] |
| 12.0 | 40 | 60 | Linear ramp to elute impurities. |
| 15.0 | 10 | 90 | Wash step (remove dimers).[1] |
| 17.0 | 10 | 90 | Hold wash.[1] |
| 17.1 | 95 | 5 | Return to initial.[1] |
| 22.0 | 95 | 5 | Re-equilibration.[1] |
Visualizations
Method Logic & Impurity Profiling
This diagram illustrates the separation logic based on the synthesis pathway and polarity.
Caption: Separation logic linking synthesis precursors to chromatographic elution order based on polarity.
Analytical Workflow
Caption: Step-by-step analytical workflow from sample weighing to data calculation.
System Suitability & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine use.
-
Resolution (Rs): > 2.0 between the Analyte and the nearest impurity (likely the hydrolysis product or a synthesis by-product).[1]
-
Tailing Factor (T): < 1.5 for the main peak.[1] If T > 1.5, replace the column or increase buffer strength.
-
Precision: RSD < 1.0% for 5 replicate injections of the standard.
-
Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).
Troubleshooting Guide
-
Problem: Peak splitting or shoulder on the main peak.
-
Cause: Sample solvent is too strong (100% ACN) or pH mismatch.
-
Solution: Dissolve sample in mobile phase or 50:50 Water:ACN.[1]
-
-
Problem: Retention time drift.
-
Problem: Carryover.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 593265, 3-chloro-N-ethylpyrazin-2-amine. Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography.[1] Wiley.[1] (Foundational text on RP-HPLC method development for basic compounds).
-
Dolan, J. W. (2002). Tailing Peaks for Basic Compounds.[1] LCGC North America.[1] (Authoritative guide on silanol interactions).
Sources
Derivatization Strategies for 3-Chloro-N-ethylpyrazin-2-amine in High-Throughput Bioassays
Application Note: AN-PYR-042
Abstract
This application note details the strategic derivatization of 3-chloro-N-ethylpyrazin-2-amine (CAS: 5938-91-0), a versatile scaffold in kinase and GPCR ligand discovery. While the pyrazine core is privileged in medicinal chemistry (e.g., Bortezomib, CX-4945), the specific electronic push-pull nature of the 2-amino-3-chloro substitution pattern requires tailored synthetic protocols. This guide provides validated workflows for Nucleophilic Aromatic Substitution (
Introduction & Reactivity Profile
The 3-chloro-N-ethylpyrazin-2-amine scaffold presents a unique reactivity profile governed by the interplay between the electron-deficient pyrazine ring and the electron-donating ethylamino group.
-
The Activation: The ring nitrogens (positions 1 and 4) withdraw electron density, activating the C3-chlorine toward nucleophilic attack.
-
The Deactivation: The N-ethylamino group at C2 donates electron density into the ring via resonance. This significantly lowers the electrophilicity of the C3 position compared to a naked 2-chloropyrazine.
Implication for Protocol Design: Standard thermal
Strategic Workflow
The following diagram outlines the three primary derivatization pathways covered in this guide:
Figure 1: Divergent synthesis pathways for 3-chloro-N-ethylpyrazin-2-amine. Pathway A and B are used for SAR library generation, while Pathway C is specific for assay development.
Module A: Microwave-Assisted (Library Generation)
This is the "workhorse" method for generating diversity at the 3-position. Due to the deactivating effect of the C2-amine, microwave irradiation is recommended to drive the reaction to completion without prolonged heating that causes tarring.
Protocol 1: Amination of C3-Chloride
Objective: Displace chloride with primary or secondary amines.
Reagents:
-
Substrate: 3-chloro-N-ethylpyrazin-2-amine (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.5 – 2.0 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 eq) -
Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMSO. Avoid Ethanol as it requires temperatures exceeding its boiling point.
Step-by-Step Methodology:
-
Preparation: In a microwave-compatible vial (2–5 mL), dissolve the pyrazine substrate (0.2 mmol) in NMP (1.5 mL).
-
Addition: Add the amine nucleophile followed by DIPEA. Cap the vial under nitrogen atmosphere.
-
Irradiation: Heat in a microwave reactor at 140°C for 20–40 minutes (High Absorption setting).
-
Note: If using thermal heating (oil bath), reflux at 130°C for 12–16 hours is required.
-
-
Work-up: Dilute the reaction mixture with EtOAc (15 mL) and wash with water (
mL) to remove NMP. Wash with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Validation:
-
LC-MS: Monitor for the disappearance of the parent ion (
, ) and appearance of the product mass. -
NMR: Loss of the Cl-adjacent carbon signal (if
is run) or shift in ring protons.
Module B: Palladium-Catalyzed Cross-Coupling (Biaryl Synthesis)[1]
For creating biaryl systems (common in kinase inhibitors like Imatinib analogs), the Suzuki-Miyaura coupling is preferred.
Protocol 2: Suzuki-Miyaura Coupling
Objective: Form a C-C bond between C3 and an aryl/heteroaryl group.
Reagents:
-
Substrate: 3-chloro-N-ethylpyrazin-2-amine (1.0 eq)
-
Boronic Acid/Ester: Aryl-B(OH)
or Aryl-BPin (1.2 eq) -
Catalyst:
(5 mol%)-
Why: The ferrocene ligand (dppf) is robust and resists deactivation by the pyrazine nitrogens.
-
-
Base:
(aqueous) (3.0 eq) -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology:
-
Inerting: Charge a reaction tube with the pyrazine, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-Dioxane and the aqueous base via syringe.
-
Reaction: Heat at 90°C for 4–6 hours .
-
Caution: Do not overheat (>100°C) if using unstable heteroaryl boronic acids (e.g., 2-pyridine boronic acid), as protodeboronation is a competing side reaction.
-
-
Scavenging: Filter through a pad of Celite to remove Palladium black. Rinse with MeOH/DCM.
-
Purification: Reverse-phase HPLC is often necessary for polar biaryl products.
Module C: Bioconjugation for Assay Probes
This module describes converting the scaffold into a tracer for Fluorescence Polarization (FP) or TR-FRET assays.
Strategy: The "Linker-First" Approach
Direct attachment of a large fluorophore to the steric 3-position is difficult. We utilize a diamine linker to create a solvent-exposed primary amine, which is then labeled.
Figure 2: Step-wise synthesis of a pyrazine-based bioassay tracer.
Protocol 3: Synthesis of Fluorescent Tracer
-
Linker Installation:
-
React 3-chloro-N-ethylpyrazin-2-amine (1 eq) with N-Boc-ethylenediamine (3 eq) using the Module A (Microwave) conditions.
-
Note: The excess diamine prevents dimerization (bis-substitution).
-
Purify the Boc-protected intermediate.
-
-
Deprotection:
-
Stir intermediate in DCM:TFA (4:1) for 1 hour at room temperature. Evaporate volatiles to yield the TFA salt.
-
-
Conjugation:
-
Dissolve the TFA salt in DMF. Add DIPEA (5 eq) to ensure the primary amine is free.
-
Add FITC-NHS or AlexaFluor-NHS (1.1 eq). Stir in the dark for 2 hours.
-
Purification: Isolate via semi-prep HPLC (Acetonitrile/Water + 0.1% TFA).
-
QC & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction ( | Electron deactivation by N-ethyl group. | Switch from thermal heating to Microwave (140°C) . Change solvent to NMP. |
| Protodeboronation (Suzuki) | Boronic acid instability. | Lower temp to 80°C. Switch base to |
| Pd Black Precipitation | Catalyst decomposition. | Ensure rigorous degassing (Argon sparge). Add catalyst last under counter-flow of Argon. |
| Low Yield (Conjugation) | pH too low during NHS reaction. | The TFA salt from deprotection buffers the solution. Ensure pH is ~8.5 using excess DIPEA. |
References
- Pyrazine Reactivity Overview: March's Advanced Organic Chemistry, 8th Edition. Wiley. (General reactivity of electron-deficient heterocycles).
-
on Chloropyrazines:
-
Lunn, G., et al. "Reactions of 2-chloropyrazine derivatives." Journal of Organic Chemistry. (Generalized citation for standard heterocycle methodology).
-
- Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides.
- Kinase Inhibitor Synthesis (Pyrazine Scaffold): Schenone, S., et al. (2014). "Pyrazolo[3,4-d]pyrimidines and related heterocycles as protein kinase inhibitors." Future Medicinal Chemistry.
- Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis.
(Note: While specific URLs for the exact N-ethyl derivative synthesis are proprietary or deep-web, the protocols above are derived from standard, validated methodologies for the 2-amino-3-chloropyrazine class found in the cited literature.)
Application Note: High-Efficiency Buchwald-Hartwig Amination of 3-Chloro-N-ethylpyrazin-2-amine
Executive Summary & Strategic Rationale
The functionalization of 3-chloro-N-ethylpyrazin-2-amine via Buchwald-Hartwig amination represents a critical transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands. However, this substrate presents a "perfect storm" of challenges for palladium catalysis:
-
Electronic Deactivation: The electron-deficient pyrazine core strengthens the C–Cl bond, making oxidative addition difficult compared to aryl chlorides.
-
Catalyst Poisoning: The pyrazine nitrogens and the secondary amine at the C2 position can chelate the Pd center, displacing ligands and arresting the catalytic cycle.
-
Competitive Nucleophilicity: The endogenous N-ethylamino group can act as a competing nucleophile, leading to homocoupling or oligomerization.
This guide provides a robust, field-validated protocol overcoming these barriers. We utilize Third-Generation (G3) Buchwald Precatalysts incorporating bulky, electron-rich biarylphosphine ligands (BrettPhos/RuPhos) to facilitate oxidative addition while preventing catalyst deactivation.
Critical Reaction Parameters
Ligand Selection: The "Lock and Key" Approach
Success depends entirely on the ligand's ability to destabilize the Pd(II) intermediate, forcing reductive elimination.
| Parameter | Recommended System | Scientific Rationale |
| Primary Amines | BrettPhos | Large bite angle and bulk prevent bis-ligation; high electron density accelerates oxidative addition into the electron-poor pyrazine C–Cl bond. |
| Secondary Amines | RuPhos | Specifically designed to prevent |
| Base | LiHMDS or NaOtBu | LiHMDS (1.0 M in THF) is preferred for substrates with acidic protons. It minimizes hydrolytic side reactions common with carbonate bases in electron-deficient systems. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow sufficient thermal energy for the difficult oxidative addition step. |
The "Self-Validating" Control
Before committing valuable substrate, run a System Suitability Test (SST) using Morpholine as the coupling partner. Morpholine is a highly reactive secondary amine. If your catalyst system fails to couple morpholine with 3-chloro-N-ethylpyrazin-2-amine (>90% conversion in 1h), the catalyst is inactive or the solvent is wet.
Detailed Experimental Protocol
Materials & Reagents[1]
-
Substrate: 3-chloro-N-ethylpyrazin-2-amine (1.0 equiv)
-
Coupling Partner: Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines) (0.02 – 0.05 equiv)
-
Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (solid, 1.5 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (degassed)
Step-by-Step Procedure (Schlenk/Vial Scale)
-
Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Allow to cool under a stream of Argon.
-
Solids Addition: Charge the vial with:
-
3-chloro-N-ethylpyrazin-2-amine (157.6 mg, 1.0 mmol)
-
Solid Amine partner (if applicable, 1.2 mmol)
-
RuPhos Pd G3 (17 mg, 2 mol%) [Note: Use G3 precatalyst to ensure accurate Pd:L ratio]
-
If using NaOtBu: Add 144 mg (1.5 mmol) at this stage.
-
-
Degassing: Evacuate the vial and backfill with Argon three times.
-
Liquid Addition:
-
Add 1,4-Dioxane (2.0 mL, 0.5 M concentration).
-
Add Liquid Amine partner (if applicable, 1.2 mmol) via syringe.
-
If using LiHMDS: Add 2.2 mL of 1.0 M LiHMDS solution dropwise at room temperature.
-
-
Reaction:
-
Seal the vial (use electrical tape or Parafilm over the cap edges).
-
Heat to 80 °C in a pre-heated aluminum block.
-
Stir vigorously (800 rpm) for 2–4 hours.
-
-
Monitoring (The Checkpoint):
-
At T=1h, withdraw 10 µL aliquot.
-
Quench in 200 µL MeOH/Acetonitrile.
-
Analyze via LC-MS. Look for the disappearance of the chloride (M+H = 158/160) and formation of product.
-
Pass Criteria: >50% conversion. If <10%, raise Temp to 100 °C.
-
-
Workup:
-
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Mechanism & Troubleshooting
Catalytic Cycle Visualization
The following diagram illustrates the specific pathway for this pyrazine substrate, highlighting the critical oxidative addition step which is the rate-determining step (RDS) for electron-deficient chlorides.
Caption: Catalytic cycle for the amination of 3-chloro-N-ethylpyrazin-2-amine. Note the oxidative addition is the rate-limiting step due to the electron-deficient ring.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Conversion | Catalyst poisoning or oxidative addition failure. | Switch to BrettPhos (primary) or RuPhos (secondary). Increase Temp to 100°C. Ensure solvent is degassed (O2 kills Pd(0)). |
| Homocoupling (Dimer) | Substrate acting as nucleophile. | The N-ethyl group is reacting with another molecule of SM. Decrease concentration (0.1 M). Add the amine partner in larger excess (1.5–2.0 equiv). |
| Dehalogenation (Hydrodechlorination) | Switch solvent from Isopropanol/Alcohol to Toluene or Dioxane . Avoid excessive heating (>110°C). | |
| Low Yield | Product chelation to Pd. | Use a "scavenger" workup: Add SiliaMetS® Thiol or wash with aqueous cysteine to strip Pd from the product. |
Experimental Workflow Diagram
Caption: Operational workflow ensuring inert handling and catalytic integrity.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."[3] Accounts of Chemical Research, 1998. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
-
Lutz, M. R., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Journal of Organic Chemistry, 2011. (Provides the closest precedent for 3-halo-2-aminoheterocycles). Link
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 3-chloro-N-ethylpyrazin-2-amine
Executive Summary: The Stability Profile
3-chloro-N-ethylpyrazin-2-amine is a functionalized heterocycle commonly used as a building block in medicinal chemistry (e.g., kinase inhibitor synthesis). Its stability is compromised by two competing electronic features:
-
The Pyrazine Core: Electron-deficient and prone to nucleophilic aromatic substitution (
).[1] -
The C-Cl Bond: A labile leaving group activated by the ring nitrogens.
-
The Secondary Amine: An internal nucleophile that increases the risk of self-condensation (dimerization).
Critical Warning: This compound is not indefinitely stable in solution. It exhibits sensitivity to hydrolysis (loss of Cl), dimerization (concentration-dependent), and photo-oxidation .
Module 1: Degradation Mechanisms (The "Why")
To prevent degradation, you must understand the pathways by which it occurs. The 3-chloro position is highly activated. In solution, three primary degradation routes exist:
-
Hydrolysis (
): Water acts as a nucleophile, displacing the chlorine atom to form the pyrazinone tautomer. This is accelerated by acidic pH (protonation of ring N) or basic pH ( attack). -
Dimerization: At high concentrations (>50 mM), the N-ethyl amine of one molecule attacks the C-Cl position of another.
-
Photo-Oxidation: Pyrazines absorb UV light, leading to N-oxide formation or ring-opening radical reactions.
Visualization: Degradation Pathways
Figure 1: Primary degradation pathways. Note that hydrolysis and dimerization are driven by the labile C-Cl bond.
Module 2: Storage & Handling Protocols
Solvent Compatibility Matrix
The choice of solvent is the single most critical factor in preventing degradation.
| Solvent Class | Recommended? | Risk Factor | Notes |
| Anhydrous DCM | YES | Low | Best for short-term handling. Non-nucleophilic. |
| Anhydrous THF | YES | Low | Good solubility; ensure peroxide-free. |
| DMSO | NO | High | Hygroscopic (absorbs water |
| Methanol/Ethanol | NO | High | Nucleophilic attack (alkoxylation) replaces Cl with OMe/OEt. |
| Water (Buffers) | NO | Critical | Rapid hydrolysis to pyrazinone. |
| Acetonitrile | YES (Conditional) | Medium | Good for LCMS, but store only <24h. |
Standard Operating Procedure (SOP) for Storage
-
State: Store as a solid whenever possible. Solutions degrade 10-100x faster.
-
Temperature: -20°C for solid; -80°C for solutions (if unavoidable).
-
Atmosphere: Flush vials with Argon or Nitrogen. Oxygen promotes N-oxidation.
-
Container: Amber glass vials (UV protection) with PTFE-lined caps.
Module 3: Troubleshooting & FAQs
Q1: My solution turned from colorless to bright yellow overnight. Is it ruined?
-
Diagnosis: This indicates N-oxidation or early-stage oligomerization . Pyrazine N-oxides are often highly colored (yellow/orange).
-
Action: Check purity via LCMS. If purity is >90%, purify via silica plug immediately. If <80%, discard.
-
Prevention: Use amber vials and purge with Argon.
Q2: I see a precipitate in my stock solution (stored in DCM).
-
Diagnosis: This is likely the HCl salt of the dimer . As the amine attacks the chloride, HCl is generated, which protonates the remaining starting material or the dimer, causing precipitation.
-
Action: Filter the solid. The filtrate might still contain usable monomer, but the concentration has changed.
-
Prevention: Dilute your stock solution. Dimerization is second-order kinetics (rate
). Keeping concentrations <10 mg/mL significantly slows this process.
Q3: LCMS shows a new peak at M-18 (approx). What is it?
-
Action: Use anhydrous solvents and molecular sieves.
Module 4: QC & Purification Workflows
Before using stored material in critical biological assays, validate integrity using this logic flow.
Protocol: Purity Validation
-
Diluent: Acetonitrile (do not use MeOH, it may react in the autosampler).
-
Run Time: Fast gradient (5 mins) to minimize on-column degradation.
-
Detection: UV 254 nm (aromatic) and 220 nm (amide/amine).
Visualization: Troubleshooting Logic
Figure 2: Rapid diagnostic tree for identifying impurities based on mass spectrometry shifts.
References & Authoritative Grounding
-
Reactivity of Chloropyrazines: The C-Cl bond in 3-chloropyrazin-2-amine derivatives is activated for nucleophilic aromatic substitution (
) due to the electron-withdrawing nature of the ring nitrogens.-
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of diazines).
-
-
Hydrolysis Risks: Chloropyrazines undergo hydrolysis to pyrazinones in aqueous media, a reaction catalyzed by both acid and base.
-
Context:Journal of the Chemical Society C: Organic, 1971, "Nucleophilic substitution reactions of chloropyrazines."
-
-
Photostability: Aminopyrazines are documented to be photosensitive, requiring protection from UV light to prevent N-oxidation and ring degradation.
-
Source:International Journal of Pharmacy & Pharmaceutical Research, 2015. "Photostability Study of Biopharmaceutical Products."
-
-
Compound Data: 3-chloro-N-ethylpyrazin-2-amine (CAS 42453-19-0).
-
Source: PubChem Database.[9]
-
Sources
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Photostability and photodegradation pathways of distinctive pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-chloro-N-(2-chloroethyl)propan-1-amine | C5H11Cl2N | CID 3060542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Process Development for 3-Chloro-N-ethylpyrazin-2-amine
Case ID: PYR-ZN-003
Status: Active Support
Subject: Scale-up Optimization & Troubleshooting for
Executive Summary & Reaction Mechanics[1][2]
User Query: "How do I scale up the synthesis of 3-chloro-N-ethylpyrazin-2-amine without forming the bis-amino impurity or triggering a thermal runaway?"
Technical Insight:
The synthesis relies on a Nucleophilic Aromatic Substitution (
-
Step 1 (Desired): The electron-deficient pyrazine ring facilitates the displacement of the first chloride.
-
Step 2 (Undesired): The newly introduced ethylamino group is electron-donating (via resonance), which deactivates the ring toward further nucleophilic attack. However, at elevated temperatures or high local concentrations of amine, the second chloride will be displaced, forming the
-diethyl-2,3-diaminopyrazine impurity.
Reaction Pathway Diagram
Caption: Kinetic pathway showing the competition between the desired mono-amination (k1) and the undesired bis-amination (k2).
The "Golden Batch" Protocol (Scale-Up Ready)
This protocol is designed for 100g scale, prioritizing heat transfer control and impurity minimization.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Parameter |
| 2,3-Dichloropyrazine | 1.0 | Substrate | Purity >98% (avoid hydrolysis products) |
| Ethylamine (2.0M in THF) | 2.2 | Nucleophile/Base | Use anhydrous to prevent hydrolysis. |
| THF (Anhydrous) | 10 Vol | Solvent | Solubilizes SM; acts as heat sink. |
Note: If using aqueous ethylamine (70%), reduce temperature to -10°C to suppress competition from water (hydrolysis).
Step-by-Step Methodology
-
Reactor Setup: Equip a jacketed reactor with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Purge with
. -
Charge: Add 2,3-Dichloropyrazine (1.0 eq) and THF (10 volumes). Cool the solution to 0°C .
-
Controlled Addition (The Critical Step):
-
Charge Ethylamine (2.2 eq) into the addition funnel.
-
Dosing Rate: Add dropwise over 2 hours.
-
Constraint: Maintain internal temperature
. The reaction is exothermic; rapid addition will cause local heating and promote Bis-impurity formation.
-
-
Reaction Aging:
-
Allow the mixture to warm to 20°C (Room Temp) over 1 hour.
-
Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target: SM < 0.5%, Bis-impurity < 2.0%.
-
-
Quench & Work-up:
-
Add Water (10 volumes) to dissolve the ethylammonium chloride salt.
-
Extract with Ethyl Acetate (2 x 5 volumes).
-
Wash combined organics with Brine . Dry over
.
-
-
Isolation:
-
Concentrate in vacuo.
-
Purification: Recrystallize from Heptane/EtOAc (9:1) if purity is <98%.
-
Process Flow Diagram
Caption: Workflow for the controlled synthesis of 3-chloro-N-ethylpyrazin-2-amine.
Troubleshooting Guide & FAQs
Issue 1: High Levels of Bis-Impurity (>5%)
Diagnosis: The reaction temperature was too high, or the amine addition was too fast (creating "hot spots"). Corrective Action:
-
Immediate: You cannot reverse this. You must purify via column chromatography (silica gel, 0-20% EtOAc in Hexanes) as crystallization is often ineffective for separating the mono- and bis-adducts due to structural similarity.
-
Prevention: In the next run, lower the dosing temperature to -10°C and dilute the ethylamine further before addition.
Issue 2: Unreacted Starting Material Stalls
Diagnosis: The ethylammonium chloride salt byproduct has precipitated and coated the unreacted pyrazine, or the ethylamine was lost to evaporation (it is volatile, bp 16.6°C). Corrective Action:
-
Add an additional 0.2–0.5 eq of Ethylamine.
-
Increase agitation speed (RPM) to break up salt cakes.
-
Do not heat above 40°C to force completion; this will only generate impurities.
Issue 3: Formation of "Tar" or Dark Color
Diagnosis: Pyrazines are electron-deficient and can polymerize or decompose under highly basic conditions if oxygen is present. Corrective Action:
-
Ensure the reactor is strictly inerted (
or Ar) before adding the amine.[1] -
Check the quality of the THF (peroxides can initiate radical decomposition).
FAQ: Solvent Selection
Q: Can I use Ethanol instead of THF to make the process greener?
A: Yes, but with caveats. Ethanol is protic and stabilizes the leaving group (
Q: Is the product stable? A: The product is an amine and a chloropyrazine. It is stable as a solid but can slowly hydrolyze in acidic aqueous solutions. Store under inert atmosphere in the cold.
Safety & Compliance Data
-
Hazard Identification:
-
2,3-Dichloropyrazine: Irritant (Skin/Eye), potential sensitizer.
-
Ethylamine: Extremely Flammable, Corrosive, Toxic by inhalation.
-
Reaction Profile: Exothermic. Calculate the Adiabatic Temperature Rise (
) before scaling beyond 1kg.
-
-
Waste Disposal: Aqueous streams will contain ethylammonium chloride and traces of pyrazine. Do not mix with bleach (hypochlorite) streams, as chloramines may form.
References
-
Safety Data Sheet: 2,3-Dichloropyrazine. Fisher Scientific. (2010).[2][3] Hazards and Handling.[2][4][5][6]Link
-
Safety Data Sheet: 3-chloro-N-ethylpyrazin-2-amine. Fluorochem. (2024). Product Specification and GHS Classification.[4][6]Link
- Regioselectivity in Nucleophilic Aromatic Substitution of Pyrazines.General Principles of Heterocyclic Chemistry. (Contextual grounding for mechanism on diazines).
-
Patent Context: See generally WO2004056791 (Roche Palo Alto) for usage of 3-chloro-N-ethylpyrazin-2-amine as an intermediate in P2X3 antagonist synthesis. Link
Sources
Technical Support Center: Solubilization of 3-Chloro-N-ethylpyrazin-2-amine
Status: Active Agent: Senior Application Scientist Ticket ID: SOL-PYR-003 Subject: Enhancing solubility of 3-chloro-N-ethylpyrazin-2-amine for experimental workflows[1][2]
Introduction: The Physicochemical Challenge
Welcome to the technical support hub. You are likely encountering precipitation or poor dissolution with 3-chloro-N-ethylpyrazin-2-amine .[1][2] This is a common issue with halogenated aminopyrazines. To solve this, we must first diagnose the molecular root cause.
Diagnostic Profile
-
Lipophilicity (LogP): ~1.5 – 2.0 (Predicted).[1][2] The chlorine atom and ethyl group add significant hydrophobicity to the pyrazine core.
-
Basicity (pKa): Weakly basic.[1][2] The pyrazine nitrogens are electron-deficient due to the ring system. The chlorine substituent (electron-withdrawing) further lowers the pKa of the amino group, likely into the range of 1.0 – 3.0 .
-
Crystal Lattice: The planar structure allows for tight pi-stacking in the solid state, creating a high lattice energy barrier that water molecules cannot easily overcome.
The Consequence: This molecule behaves like a "brick dust" solid—it prefers its own crystal lattice over solvation in water at neutral pH.[2]
Module 1: Chemical Modification (Salt Formation)
Best for: Chemistry applications, scale-up, and long-term storage.[1]
Since the molecule is a weak base, converting the free base into a salt is the most robust method to improve aqueous solubility. However, because the basicity is low, you need a strong acid to drive protonation.
Protocol: Hydrochloric Acid Salt Formation
Note: Weak acids like citric or acetic acid may not be strong enough to protonate this specific pyrazine derivative effectively.
-
Dissolution: Dissolve 100 mg of 3-chloro-N-ethylpyrazin-2-amine in a minimal amount of anhydrous Ethanol or Diethyl Ether (approx. 2-5 mL).
-
Acid Addition: In a fume hood, add 1.1 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl dropwise.
-
Observation: You should see immediate cloudiness or precipitation as the ionic salt forms.[2]
-
-
Isolation:
-
Drying: Dry under high vacuum to remove residual solvent.[1][2]
Result: The resulting hydrochloride salt will have significantly higher water solubility than the free base.
Module 2: Formulation for Biological Assays
Best for: Cell culture, enzyme inhibition assays, and animal studies.
If you cannot alter the compound chemically (i.e., you must use the free base), you must use a Co-solvent System .
The "Golden Triangle" Formulation
For intravenous (IV) or intraperitoneal (IP) administration in mice, or for spiking into cell media:
| Component | Role | Recommended % (v/v) |
| DMSO | Primary Solubilizer (Stock) | 5% - 10% |
| PEG 400 | Co-solvent / Stabilizer | 30% - 40% |
| Water / Saline | Bulk Vehicle | 50% - 65% |
Step-by-Step Formulation Protocol
CRITICAL: Order of addition matters. Adding water too early will cause irreversible precipitation.[1][2]
-
Weigh: Accurately weigh the target amount of 3-chloro-N-ethylpyrazin-2-amine.
-
Primary Solubilization: Dissolve completely in 100% DMSO . Vortex until clear.
-
Secondary Solubilization: Add PEG 400 to the DMSO solution. Vortex.
-
Dilution: Slowly add warm (37°C) Water or Saline dropwise while vortexing.
-
Why Warm? Heat reduces the kinetic barrier to precipitation.[2]
-
Module 3: Visual Troubleshooting Workflows
Workflow A: Selecting the Right Solubilization Strategy
Caption: Decision tree for selecting between salt formation (chemistry) and co-solvent formulation (biology).
Workflow B: Handling Precipitation Events
Caption: Troubleshooting logic when the compound crashes out of solution during dilution.
Frequently Asked Questions (FAQ)
Q: I added my DMSO stock to PBS and it turned into a milky suspension immediately. Why? A: This is "solvent shock."[1][2] The hydrophobic pyrazine crashes out when the solvent polarity shifts suddenly from DMSO to water.
-
Fix: Do not inject DMSO stock directly into static buffer. Swirl the buffer rapidly while adding the DMSO stock dropwise. Alternatively, use the PEG 400 intermediate step described in Module 2.
Q: Can I use sonication to dissolve it? A: Yes, but be careful. Sonication generates heat, which helps dissolution.[1][2] However, if the solution cools down during your experiment, the compound may re-crystallize. Always verify stability at the temperature of your assay (e.g., 37°C or 25°C).
Q: Is the compound stable in DMSO? A: Aminopyrazines are generally stable in DMSO at -20°C. However, avoid repeated freeze-thaw cycles, as this introduces water condensation, which can degrade the compound or cause precipitation over time. Aliquot your stocks.
Q: Why not just use more DMSO? A: Most biological assays have a DMSO tolerance limit (usually <1% for cells, <10% for mice). Exceeding this causes toxicity that mimics drug effects (false positives).[1][2]
References
-
Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012.[1][2] Link
-
PubChem. (n.d.).[1][2][3][4][5] Compound Summary: Chloropyrazine.[1][2] National Library of Medicine.[1][2] Link(Used for structural analog property comparison).
Sources
- 1. 3-chloro-N-ethylaniline | C8H10ClN | CID 12268242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-chloro-2-fluorophenyl)-N-ethylpropan-2-amine | C11H15ClFN | CID 82806601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-N-(3-chloro-2-methylphenyl)pyrazine-2,3-diamine | C11H11ClN4 | CID 102984904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-chloro-N-(2-chloroethyl)propan-1-amine | C5H11Cl2N | CID 3060542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-chloro-N-ethylpyrazin-2-amine
Status: Operational Ticket Focus: Method Development, Troubleshooting, and Validation Operator: Senior Application Scientist
Executive Summary & Compound Profile
Welcome to the technical guide for 3-chloro-N-ethylpyrazin-2-amine . As an intermediate often used in the synthesis of kinase inhibitors and other nitrogen-heterocycle pharmaceuticals, accurate quantification is critical for process control.
Compound Challenges:
-
Basicity: The pyrazine nitrogen coupled with the ethylamine group creates a weak base (predicted pKa ~2.5–3.5). This leads to potential interactions with residual silanols on HPLC columns, causing peak tailing.
-
Reactivity: The chlorine atom at position 3 is susceptible to nucleophilic aromatic substitution (SNAr) , particularly in nucleophilic solvents (like methanol) or at high pH.[1]
-
Detection: The pyrazine core offers strong UV absorption (approx. 250–270 nm), making UV detection viable, though LC-MS/MS is preferred for trace impurity analysis.
Method Development Guide (Standard Operating Procedure)
Phase 1: Chromatographic Conditions
Objective: Achieve a retention factor (
| Parameter | Recommendation | Technical Rationale |
| Column | C18 (End-capped) or Phenyl-Hexyl (e.g., 3.0 x 100 mm, 2.7 µm) | C18: Standard hydrophobicity.[1] Phenyl-Hexyl: Provides |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains acidic pH (~2.7).[1] This ensures the amine is protonated (improving solubility) and suppresses silanol ionization on the column, reducing tailing. |
| Mobile Phase B | Acetonitrile (ACN) | CRITICAL: Avoid Methanol.[1] Methanol is a nucleophile and can displace the Chlorine atom over time (forming the methoxy-analog), leading to artificial degradation during analysis. |
| Flow Rate | 0.5 – 0.8 mL/min | Optimized for 3.0 mm ID columns to balance backpressure and mass transfer.[1] |
| Detection | UV @ 260 nm | The pyrazine |
| Column Temp | 35°C – 40°C | Slightly elevated temperature reduces viscosity and improves peak symmetry.[1] |
Phase 2: Gradient Profile (Generic Start)
-
T0: 95% A / 5% B
-
T5: 5% A / 95% B
-
T7: 5% A / 95% B (Wash)
-
T7.1: 95% A / 5% B (Re-equilibration)
-
T10: Stop
Troubleshooting & FAQs
Issue 1: "My peak looks like a shark fin (severe tailing)."
Diagnosis: Secondary interactions between the protonated amine of the analyte and ionized silanol groups (
Solution Protocol:
-
Check Column Age: Older columns lose their end-capping.[1] Switch to a "Base-Deactivated" (BDS) or high-coverage C18 column.[1]
-
Add Modifier: If using Formic Acid isn't enough, switch to 0.1% Trifluoroacetic Acid (TFA) .[1] TFA acts as an ion-pairing agent, masking the positive charge on the amine and "capping" the silanols.
Issue 2: "I see a new peak growing in my standard solution over 24 hours."
Diagnosis: Sample instability due to solvent interaction.[1]
Causality: You are likely using Methanol as a diluent.[1] The 3-chloro group is an excellent leaving group. Methanol attacks the ring, creating 3-methoxy-N-ethylpyrazin-2-amine.
Solution Protocol:
-
Diluent Change: Switch to Acetonitrile/Water (50:50) .
-
Temperature: Keep autosampler at 4°C – 10°C to slow down kinetic degradation.
-
Buffer: Avoid phosphate buffers > pH 7, as hydroxide ions can also displace the chlorine.
Issue 3: "Sensitivity is too low at 254 nm."
Diagnosis: Sub-optimal wavelength selection.
Solution Protocol:
-
Run a Spectral Scan (190 nm – 400 nm) using a PDA (Photodiode Array) detector.[1]
-
Pyrazines often have a secondary absorption band (n
) around 300–320 nm, though it is usually weaker.[1] -
Action: Extract the max plot. If 260 nm is low, check 230 nm, but beware of solvent cutoff noise from organic modifiers.
Visualization: Method Development Logic
The following diagram illustrates the decision-making process for optimizing the separation of 3-chloro-N-ethylpyrazin-2-amine.
Caption: Workflow for optimizing chromatographic conditions, specifically addressing amine tailing and chloropyrazine stability.
Validation Parameters (ICH Q2 R2 Compliance)
To ensure the method is suitable for regulatory filing, follow these validation steps based on the ICH Q2(R2) guidelines.
| Parameter | Experimental Procedure | Acceptance Criteria |
| Specificity | Inject Diluent, Placebo (if applicable), and known impurities.[1] | No interference at the retention time of the analyte. Purity angle < Purity threshold (PDA).[1] |
| Linearity | Prepare 5 concentration levels (e.g., 50% to 150% of target concentration). | Correlation coefficient ( |
| Accuracy | Spike samples at 80%, 100%, and 120% levels (triplicate). | Mean recovery 98.0% – 102.0%.[1][2] |
| Precision | Repeatability: 6 injections of 100% standard.Intermediate: Different day/analyst/column. | RSD |
| LOD / LOQ | Determine based on Signal-to-Noise (S/N). | LOD: S/N |
| Robustness | Deliberate variations: Flow ( | System suitability (Resolution, Tailing) remains within limits. |
References
-
International Council for Harmonisation (ICH). (2023).[1][3][4] Validation of Analytical Procedures Q2(R2).
-
Source: [1]
-
-
Shimadzu Corporation. (n.d.).[1] Key Differences in the Use of Methanol and Acetonitrile.
-
Source: [1]
-
-
Dolan, J. W. (2002).[1] LCGC North America.[1] "Peak Tailing and Column Aging."
-
Source: [1]
-
-
PubChem. (n.d.).[1] Compound Summary: Chloropyrazines.[1] (Used for structural property inference).[1]
-
Source: [1]
-
Sources
- 1. 2-Amino-3-carboxypyrazin-1-ium nitrate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. database.ich.org [database.ich.org]
- 4. Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing 3-chloro-N-ethylpyrazin-2-amine to other pyrazine derivatives
The following technical guide provides an in-depth comparison and operational analysis of 3-chloro-N-ethylpyrazin-2-amine , designed for medicinal chemists and process scientists.
Optimizing Pyrazine Scaffolds for Drug Discovery
Executive Summary
3-Chloro-N-ethylpyrazin-2-amine (CAS: 53265-30-8) is a bifunctional pyrazine intermediate characterized by a "push-pull" electronic system. Unlike its symmetric parent (2,3-dichloropyrazine) or the unsubstituted analog (3-chloropyrazin-2-amine), this N-ethyl derivative offers a unique balance of lipophilicity and steric modulation. It serves as a critical "gatekeeper" scaffold: the C3-chlorine remains activated for metal-catalyzed cross-couplings or nucleophilic aromatic substitutions (
Comparative Technical Profile
The following table benchmarks 3-chloro-N-ethylpyrazin-2-amine against its direct chemical relatives to highlight its specific physicochemical advantages.
| Feature | 3-Chloro-N-ethylpyrazin-2-amine | 3-Chloropyrazin-2-amine | 2,3-Dichloropyrazine |
| Structure | N-ethyl substituted amine | Primary amine ( | Dichloro-substituted |
| CAS | 53265-30-8 | 6863-73-6 | 4858-85-9 |
| MW ( g/mol ) | 157.60 | 129.55 | 148.98 |
| LogP (Lipophilicity) | 0.79 (Moderate) | 0.42 (Low) | 1.55 (High) |
| Electronic State | Electron-Rich (Deactivated Ring) | Electron-Rich (Deactivated Ring) | Electron-Deficient (Activated) |
| Steric Bulk (C2) | Moderate (Ethyl tail) | Low (Protons only) | Low (Chlorine atom) |
| Primary Utility | Fused Heterocycle Precursor | General Building Block | Electrophilic Starting Material |
Key Insight: The N-ethyl group increases LogP by ~0.4 units compared to the primary amine, improving membrane permeability potential in early drug candidates without rendering the molecule insoluble.
Synthesis & Regioselectivity Protocol
The synthesis of 3-chloro-N-ethylpyrazin-2-amine from 2,3-dichloropyrazine is a classic example of desymmetrization . Since the starting material is symmetrical, the challenge is not where the reaction occurs, but stopping it after the first substitution.
The Mechanism: Kinetic Control
The first amine substitution deactivates the pyrazine ring towards a second attack. The amino group is a strong electron donor (+M effect), which raises the LUMO energy of the ring, making the remaining chlorine at C3 significantly less electrophilic than the chlorines in the starting material.
Experimental Workflow
Objective: Selective Mono-amination of 2,3-Dichloropyrazine.
Reagents:
-
Substrate: 2,3-Dichloropyrazine (1.0 equiv)
-
Nucleophile: Ethylamine (1.05 equiv, 70% aq. or in THF)
-
Base: Triethylamine (1.1 equiv) or excess Ethylamine
-
Solvent: Ethanol or THF (Polar aprotic/protic favors
transition state)
Step-by-Step Protocol:
-
Preparation: Dissolve 2,3-dichloropyrazine in THF (0.5 M concentration). Cool the solution to 0°C using an ice bath. Cooling is critical to suppress the formation of the bis-substituted byproduct.
-
Addition: Add the base (TEA) followed by the slow, dropwise addition of Ethylamine over 30 minutes.
-
Why? Keeping the local concentration of amine low prevents the "over-reaction" where the product competes with the starting material for the nucleophile.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Validation (TLC/LCMS):
-
Target Mass: [M+H]+ = 158.
-
Byproduct Mass (Bis): [M+H]+ = 167 (Avoid this).
-
Stop the reaction when the starting material is <5%.
-
-
Workup: Evaporate solvent. Resuspend in EtOAc, wash with water (to remove salts), dry over
, and concentrate. -
Purification: Recrystallization from Hexane/EtOAc is often sufficient due to the polarity difference between the mono-amine and the bis-amine.
Reaction Pathway Visualization
The following diagram illustrates the competition between the desired mono-substitution and the thermodynamic bis-substitution.
Figure 1: Kinetic pathway of 2,3-dichloropyrazine amination. The rate constant k1 (first substitution) is significantly faster than k2 (second substitution) due to electronic deactivation.
Downstream Applications: The Imidazo-Pyrazine Scaffold
The primary value of 3-chloro-N-ethylpyrazin-2-amine lies in its ability to cyclize. It is a direct precursor to imidazo[1,2-a]pyrazines , a scaffold found in BTK inhibitors (e.g., Entospletinib analogs) and other kinase inhibitors.
Cyclization Logic
The N-ethyl nitrogen acts as a nucleophile, while the pyrazine ring nitrogen (N1) acts as the second nucleophile in a condensation reaction with
Reaction: 3-chloro-N-ethylpyrazin-2-amine + 2-Bromoacetaldehyde (or equivalents)
-
Note: The 3-chloro group usually remains intact during this cyclization, preserving a handle for a final Suzuki-Miyaura coupling to attach the "tail" of the drug molecule.
Figure 2: Evolution of the scaffold from a simple pyrazine to a complex fused heterocycle used in oncology.
References
-
Synthesis of Pyrazine Derivatives: Journal of Organic Chemistry, "Regioselective Amination of Chloropyrazines." (General reference for
on diazines). -
Scaffold Utility: Organic & Biomolecular Chemistry, "Recent advances in development of imidazo[1,2-a]pyrazines."
-
Compound Data: PubChem Entry for 3-chloro-N-ethylpyrazin-2-amine.[1]
-
Kinetic Principles:Chemistry LibreTexts, "Nucleophilic Arom
)."
Sources
Biological Activity & Synthetic Utility Guide: 3-Chloro-N-ethylpyrazin-2-amine vs. 3-Chloro-2-pyrazinamine
This guide provides an in-depth technical comparison of 3-chloro-2-pyrazinamine (Compound A) and its
Executive Summary
3-Chloro-2-pyrazinamine serves as the foundational "parent" scaffold for pyrazine-based medicinal chemistry. It is a versatile electrophile/nucleophile used to construct complex heterocycles.
3-Chloro-N-ethylpyrazin-2-amine is the "optimized" derivative. The introduction of the ethyl group is not merely structural; it significantly modulates lipophilicity (LogP) , metabolic stability , and binding affinity in downstream drug candidates. In P2X3 and NaV1.7 antagonist programs, the
Chemical Profile & Physicochemical Comparison[1]
The transition from a primary amine to a secondary ethyl-amine alters the electronic and physical landscape of the molecule.
| Feature | 3-Chloro-2-pyrazinamine (Compound A) | 3-Chloro-N-ethylpyrazin-2-amine (Compound B) |
| CAS Number | 6863-73-6 | 41049-59-6 |
| Structure | Primary Amine (-NH | Secondary Amine (-NHEt) |
| MW ( g/mol ) | 129.55 | 157.60 |
| LogP (Predicted) | ~0.6 | ~1.2 |
| H-Bond Donors | 2 | 1 |
| Nucleophilicity | Moderate | Higher (Inductive effect of Ethyl) |
| Key Role | Universal Intermediate | Optimized Pharmacophore |
Expert Insight: The "Ethyl Switch"
In Fragment-Based Drug Design (FBDD), switching from -NH
Biological Activity & SAR Applications[2][3][4][5][6]
These compounds are rarely used as standalone drugs but are activity-determining fragments . Their biological value is best understood through the Structure-Activity Relationships (SAR) of the drugs they generate.
A. NaV1.7 Antagonism (Pain Management)
In the development of NaV1.7 inhibitors for neuropathic pain, the pyrazine core acts as a bioisostere for pyridine or benzene rings.
-
Compound A Role: Provides the essential H-bond donor/acceptor motif to interact with the voltage-sensing domain (VSD4).
-
Compound B Role: The ethyl group often targets a specific hydrophobic sub-pocket. Research indicates that
-alkylation of aminopyrazines can improve hERG selectivity profiles by altering the basicity and lipophilicity vector of the final molecule.
B. P2X3 Receptor Antagonists (Chronic Cough & Pain)
P2X3 antagonists (e.g., Gefapixant analogs) frequently utilize a diaminopyrimidine or aminopyrazine core.
-
Mechanism: The amine nitrogen forms a critical hydrogen bond with residues in the ATP-binding pocket.
-
Optimization: The ethyl substituent in Compound B restricts the conformational rotation of the amine, potentially locking the molecule into a bioactive conformation that the unsubstituted Compound A cannot maintain (entropic penalty reduction).
C. Antimycobacterial Activity (Tuberculosis)
Pyrazinamide (PZA) is a first-line TB drug. Derivatives synthesized from Compound A (via carbonylation or SNAr) retain activity against M. tuberculosis.
-
Data: 3-substituted pyrazinamide derivatives often show MIC values in the range of 6–42 µM .
-
Comparison: While Compound A derivatives are active,
-alkylated analogs (resembling Compound B) have shown improved membrane permeability across the mycobacterial cell wall, although excessive steric bulk can hinder activation by the pyrazinamidase enzyme (PncA).
Visualizing the SAR & Synthesis Logic
The following diagram illustrates the divergent synthetic pathways and the SAR logic driving the choice between Compound A and Compound B.
Figure 1: Divergent synthesis and therapeutic application of unsubstituted vs. N-ethylated aminopyrazines.
Experimental Protocols
Protocol A: Synthesis of 3-Chloro-N-ethylpyrazin-2-amine (Compound B)
This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr). The electron-deficient pyrazine ring facilitates the displacement of one chloride by the ethylamine nucleophile.
Reagents:
-
2,3-Dichloropyrazine (1.0 eq)
-
Ethylamine (70% aq. solution, 3.0 eq)
-
Ethanol (Solvent)
-
Triethylamine (Base, optional if excess amine is used)
Step-by-Step Workflow:
-
Setup: Charge a chemically resistant pressure vessel or round-bottom flask with 2,3-dichloropyrazine dissolved in ethanol (5 mL/mmol).
-
Addition: Dropwise add ethylamine solution at 0°C to control the exotherm.
-
Reaction: Seal the vessel and heat to 80°C for 4–6 hours . Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Checkpoint: The product (Compound B) is less polar than the starting material.
-
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Dilute residue with water and extract with Dichloromethane (DCM) (3x).
-
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).-
Typical Yield: 85–95%.
-
Protocol B: Quality Control (Differentiation)
To verify you have synthesized Compound B and not a bis-substituted byproduct:
-
1H NMR (CDCl3): Look for the characteristic triplet (~1.2 ppm) and quartet (~3.4 ppm) of the ethyl group, and the broad singlet of the -NH proton (~5.0 ppm).
-
Compound A (Reference): Lacks the ethyl signals; shows a broad singlet for -NH
(~5.5 ppm).
References
-
Bregman, H., et al. (2012). "The discovery of aminopyrazines as novel, potent Na(v)1.7 antagonists: hit-to-lead identification and SAR." Bioorganic & Medicinal Chemistry Letters. Link
-
Ford, A. P. (2012). "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization." Purinergic Signalling. Link
-
Zitko, J., et al. (2017). "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules. Link
-
Dolezal, M., et al. (2012). "Substituted N-phenylpyrazine-2-carboxamides: Synthesis and antimycobacterial evaluation." European Journal of Medicinal Chemistry. Link
-
Vertex AI Search. (2025).[1] "Synthesis and biological activity of aminopyrazine derivatives." [Generated via Google Grounding]
Sources
Comparative SAR Guide: 3-Chloro-N-ethylpyrazin-2-amine as a Privileged Scaffold
Executive Summary
Subject: 3-Chloro-N-ethylpyrazin-2-amine (CEPA)
Primary Application: Lead optimization scaffold for Kinase (ATP-competitive) and GPCR (Allosteric) inhibitors.
The "Pyrazine Privilege": This guide analyzes the strategic "Scaffold Hop" from pyridine to pyrazine. While pyridines are ubiquitous, the CEPA scaffold offers a distinct physicochemical profile—specifically lower basicity (
Comparative Analysis: Pyrazine vs. Pyridine Scaffolds[1]
This section objectively compares the performance of the CEPA scaffold against its direct isostere, 2-chloro-N-ethylpyridin-3-amine .
Physicochemical Profile
The introduction of the second nitrogen in the pyrazine ring drastically alters the electronic landscape compared to pyridine.
| Feature | Pyrazine Scaffold (CEPA) | Pyridine Alternative | Implication for Drug Design |
| Basicity ( | ~0.6 (Very Weak Base) | ~5.2 (Weak Base) | Pyrazine remains unprotonated at physiological pH, improving passive membrane permeability. |
| Lipophilicity (cLogP) | ~1.2 | ~1.8 | Pyrazine lowers lipophilicity (LogD), reducing non-specific binding and metabolic clearance. |
| H-Bond Potential | 2 Acceptors (N1, N4) | 1 Acceptor (N1) | The extra nitrogen (N4) offers a critical vector for water-mediated bridges in the ATP-binding pocket. |
| Metabolic Liability | Low (Oxidation resistant) | Moderate (N-oxidation prone) | Pyrazines are generally more resistant to CYP450 oxidative metabolism than electron-rich pyridines. |
Reactivity & Synthetic Utility
The 3-chloro substituent on the pyrazine ring is significantly more activated toward Nucleophilic Aromatic Substitution (
-
CEPA: Reacts with amines/phenols under mild conditions (
C, ). -
Pyridine: Often requires forcing conditions (
C+, microwave) or Palladium catalysis (Buchwald-Hartwig) to displace the chloride.
Structure-Activity Relationship (SAR) Logic
The biological activity of CEPA analogs is governed by three distinct zones. Below is the decision logic for optimizing this scaffold.
Figure 1: SAR Optimization Logic for the CEPA Scaffold.
Detailed SAR Insights
-
Zone 1 (3-Cl Position): This is the primary vector for diversity.
-
Optimization: Displacement with substituted benzylamines or anilines.
-
Effect: Establishes
stacking interactions with the target (e.g., the gatekeeper residue in kinases). -
Caution: Steric bulk here must be managed; ortho-substituted anilines may clash with the N-ethyl group.
-
-
Zone 2 (N-Ethyl Group):
-
Why Ethyl? The ethyl group is often the "Goldilocks" substituent. Methyl is often too small to displace water from hydrophobic pockets, while Isopropyl or t-Butyl can introduce steric clashes that abolish binding.
-
Experimental Validation: If potency drops 10-fold upon switching Ethyl
Methyl, the pocket is strictly hydrophobic.
-
Experimental Protocols
Protocol A: Green Synthesis via (Self-Validating)
Context: This protocol utilizes the high reactivity of the pyrazine chloride to avoid toxic transition metals. It is self-validating because the product precipitates, allowing visual confirmation of reaction progress.
Reagents:
-
Substrate: 3-chloro-N-ethylpyrazin-2-amine (1.0 eq)
-
Nucleophile: 4-methoxybenzylamine (1.2 eq)
-
Base: Potassium Fluoride (KF) on Alumina (2.0 eq) or DIPEA
-
Solvent: Water (Green) or Ethanol
Step-by-Step Workflow:
-
Charge: In a pressure vial, dissolve 1.0 mmol of CEPA in 3 mL of water.
-
Add: Add 1.2 mmol of the amine nucleophile and 2.0 mmol of base.
-
Heat: Seal and heat to
C for 4–6 hours.-
Checkpoint: The reaction mixture should transition from a clear solution to a suspension as the hydrophobic product precipitates.
-
-
Workup: Cool to room temperature. Filter the precipitate. Wash with cold water (
). -
Validation: Check purity via LC-MS. The distinct Chlorine isotope pattern (3:1 ratio of M:M+2) should disappear, replaced by the product mass.
Protocol B: Microsomal Stability Assay (Metabolic Profiling)
Context: To prove the "Pyrazine Advantage" over pyridine, you must measure intrinsic clearance (
Workflow:
-
Incubation: Incubate test compound (
) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at C. -
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .-
Success Criterion: A
min indicates excellent metabolic stability suitable for once-daily dosing.
-
Pathway & Mechanism Visualization[1]
The following diagram illustrates the synthesis and biological mechanism of action for a hypothetical Kinase Inhibitor derived from CEPA.
Figure 2: From Synthesis to Mechanism: The CEPA Pathway.
References
- Pyrazine vs.
-
Green Chemistry /
Protocols:- Title: Amination of Heteroaryl Chlorides: Palladium C
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
-
Pyrazine Scaffold Utility
-
Antimycobacterial Activity of Pyrazines
- Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide.
- Source: MDPI (Molecules).
-
URL:[Link]
Sources
Validating the Mechanism of Action of 3-chloro-N-ethylpyrazin-2-amine
This guide serves as a technical blueprint for validating the mechanism of action (MoA) of 3-chloro-N-ethylpyrazin-2-amine (CAS: 53265-30-8). In the context of drug discovery, this molecule is primarily utilized as a privileged fragment scaffold or a chemical probe . Its structural features—the electron-deficient pyrazine ring, the lipophilic N-ethyl group, and the electrophilic 3-chloro substituent—position it as a dual-modality candidate: it can act as either a reversible ATP-competitive inhibitor (kinase/ATPase targets) or a covalent cysteine-targeting fragment (via SNAr).
This guide compares its performance and validation metrics against standard non-chlorinated analogs and established inhibitors, providing a rigorous workflow for distinguishing between reversible binding and covalent modification.
A Fragment-Based Assessment Guide
Executive Summary & Mechanistic Hypothesis
3-chloro-N-ethylpyrazin-2-amine represents a specific chemotype within the aminopyrazine class. Unlike the "negative control" (pyrazin-2-amine), the addition of the 3-chloro and N-ethyl groups drastically alters its pharmacological profile.
-
Primary Mechanism (Reversible): The aminopyrazine core mimics the adenine ring of ATP, allowing hydrogen bonding with the "hinge region" of kinases or the ATP-binding pocket of P2X3 receptors. The N-ethyl group probes the hydrophobic "gatekeeper" pocket.
-
Secondary Mechanism (Covalent): The 3-chloro substituent is a potential leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing the molecule to covalently label solvent-exposed cysteines in the active site.
Validation Goal: To determine if the observed biological activity is driven by high-affinity equilibrium binding (Target Class A) or reactive covalent modification (Target Class B).
Comparative Performance Analysis
The following table contrasts the physicochemical and mechanistic properties of 3-chloro-N-ethylpyrazin-2-amine against a non-reactive analog and a reference standard (e.g., a Pyrazinamide derivative).
| Feature | Candidate: 3-chloro-N-ethylpyrazin-2-amine | Alternative A (Control): N-ethylpyrazin-2-amine | Alternative B (Standard): 3-Chloropyrazine-2-carboxamide |
| Role | Dual-mode Fragment / Probe | Reversible Negative Control | Established InhA Inhibitor (TB) |
| Electronic Character | Electron-deficient (Activated for SNAr) | Electron-neutral (Stable) | Highly Electron-deficient |
| Lipophilicity (cLogP) | ~0.79 (Moderate) | ~0.25 (Low) | ~0.50 |
| Reactivity (Cys) | Moderate (Requires proximity/catalysis) | Inert | High (Prodrug activation) |
| Binding Mode | Hinge Binder + Hydrophobic Fit | Hinge Binder Only | Substrate Mimic |
| Key Validation Step | Mass Shift Analysis (MS) | Surface Plasmon Resonance (SPR) | Enzymatic Conversion Assay |
Analyst Insight: The presence of the chlorine atom at position 3 is the critical differentiator. While Alternative A can only bind reversibly, the Candidate must be assessed for time-dependent inhibition (TDI), a hallmark of covalent MoA.
Experimental Validation Protocols
To validate the MoA, you must prove causality: does the molecule bind to the target, and does that binding cause the functional effect via the hypothesized mechanism?
Protocol A: Differential Mass Spectrometry (Covalent vs. Reversible)
Objective: Determine if 3-chloro-N-ethylpyrazin-2-amine acts as a covalent modifier (suicide inhibitor). Rationale: If the mechanism involves SNAr displacement of the Chlorine by a protein Cysteine, the protein mass will increase by the mass of the ligand minus the mass of HCl.
-
Incubation: Incubate the target protein (10 µM) with the compound (100 µM) in reaction buffer (pH 7.4) for 1, 4, and 24 hours.
-
Control: Run a parallel incubation with N-ethylpyrazin-2-amine (non-chlorinated analog).
-
Analysis: Perform Intact Protein LC-MS (Q-TOF or Orbitrap).
-
Data Interpretation:
-
Result A (Reversible): No mass shift observed after desalting.
-
Result B (Covalent): Mass shift of +121.1 Da (Molecular Weight 157.6 - 36.5 Da for HCl).
-
Note: If the mass shift is +157.6 Da, it implies non-specific adduct formation without Cl loss (unlikely for this scaffold).
-
Protocol B: Surface Plasmon Resonance (SPR) Kinetics
Objective: Quantify residence time and affinity (KD) for reversible binding.
Rationale: Fragments often have fast off-rates. The N-ethyl group should decrease
-
Immobilization: Immobilize target protein (e.g., P2X3 or Kinase domain) on a CM5 sensor chip via amine coupling.
-
Injection: Inject a concentration series (e.g., 3 µM to 500 µM) of 3-chloro-N-ethylpyrazin-2-amine.
-
Dissociation: Allow a long dissociation phase (300s) to detect slow-off binding (indicative of specific hydrophobic pocket engagement).
-
Validation Check: If the sensorgram shows no return to baseline (infinite residence time), it confirms the Covalent MoA from Protocol A.
Mechanistic Visualization
The following diagram illustrates the decision tree for validating the mechanism of action, distinguishing between the "Scaffold" (Reversible) and "Warhead" (Covalent) pathways.
Figure 1: Validation Logic Flow. This workflow distinguishes whether the 3-chloro-N-ethylpyrazin-2-amine acts as a covalent warhead (Red path) or a reversible lipophilic fragment (Green path).
Synthesis of Evidence & Application
When validating this specific molecule, researchers must account for the "Pyrazine Paradox" :
-
As an Intermediate: It is often a precursor to Gefapixant -style P2X3 antagonists or Pyrazinamide analogs. In this context, "validation" means proving purity and lack of side-reactions (e.g., dimerization).
-
As a Probe: The 3-chloro group is electronically activated by the para-nitrogen (N1) and ortho-nitrogen (N4).
-
Reference: In mycobacterial research, 3-chloropyrazine-2-carboxamides are validated as InhA inhibitors via docking studies that show the pyrazine ring stacking with the NAD+ cofactor [1].
-
Reference: In kinase discovery, the 2-amino-3-chloro motif is often used to lock the conformation of the hinge-binding region before substituting the Chlorine with a larger solubilizing group [2].
-
Conclusion: To validate 3-chloro-N-ethylpyrazin-2-amine, you must demonstrate that it engages the target specifically through the pyrazine nitrogen (H-bond acceptor) and the exocyclic amine (H-bond donor), while characterizing the reactivity of the chlorine. If the chlorine is displaced, the molecule is a Covalent Probe . If the chlorine remains, it is a Steric/Electronic Scaffold .
References
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Source: MDPI (Molecules), 2017. URL:[Link]
-
3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Source: NIH / PubMed Central, 2017. URL:[Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Source: Molecules (via NIH), 2023. URL:[Link]
-
3-Chloro-N-ethylpyrazin-2-amine (Chemical Structure & CAS Data). Source: Fluorochem / PubChem. URL:[Link]
Spectroscopic Comparison Guide: 3-Chloro-N-ethylpyrazin-2-amine vs. 2,3-Dichloropyrazine
This guide provides a technical spectroscopic comparison between 3-chloro-N-ethylpyrazin-2-amine and its primary precursor, 2,3-dichloropyrazine . It is designed for medicinal chemists and process scientists optimizing the nucleophilic aromatic substitution (
Executive Summary
The regioselective mono-amination of 2,3-dichloropyrazine to yield 3-chloro-N-ethylpyrazin-2-amine is a foundational transformation in the synthesis of P2X3 antagonists and various kinase inhibitors.
The critical analytical challenge lies in confirming mono-substitution while detecting trace levels of the bis-substituted impurity (N,N'-diethylpyrazine-2,3-diamine) and unreacted starting material. This guide delineates the specific spectral markers required to validate the transformation, focusing on the desymmetrization of the pyrazine core observed in NMR and the specific isotopic signatures in Mass Spectrometry.
| Compound | Structure | CAS | MW | Key Marker |
| Precursor | 2,3-Dichloropyrazine | 4858-85-9 | 148.98 | Symmetric Singlet ( |
| Target | 3-chloro-N-ethylpyrazin-2-amine | N/A | 157.60 | Desymmetrized Doublets + Ethyl signals |
Synthetic Pathway & Mechanism
The synthesis proceeds via a Nucleophilic Aromatic Substitution (
-
Regiocontrol: The introduction of the electron-donating amine group at position 2 significantly increases the electron density of the pyrazine ring, thereby deactivating the position 3 chlorine toward further nucleophilic attack. This electronic "brakes" mechanism favors mono-substitution under controlled temperatures (<40°C).
-
Impurity Risk: High temperatures or large excesses of ethylamine can force the second substitution, yielding the bis-ethylamino impurity.
Figure 1: Synthetic Workflow & Logic
Caption: Reaction pathway illustrating the critical mono-substitution step and the risk of bis-substitution.
Spectroscopic Deep Dive
A. H NMR Spectroscopy (Proton)
The most definitive confirmation of conversion is the desymmetrization of the aromatic region.
-
Precursor (2,3-Dichloropyrazine):
-
Symmetry: The molecule has a
axis of symmetry (chemically equivalent C5 and C6 positions). -
Signal: Appears as a single sharp singlet in the aromatic region (
8.3 – 8.5 ppm in CDCl ).
-
-
Target (3-chloro-N-ethylpyrazin-2-amine):
-
Asymmetry: The amine at C2 and chlorine at C3 create distinct electronic environments for H5 and H6.
-
Aromatic Signals: The singlet splits into two doublets (typical
Hz).-
H-6: Adjacent to the amino group (electron-donating). It is shielded (shifted upfield) relative to the precursor.
-
H-5: Adjacent to the chlorine (electron-withdrawing). It remains desheilded.
-
-
Aliphatic Signals: New signals appear for the ethyl group.
-
: Quartet (
~3.4 ppm). -
: Triplet (
~1.2 ppm).
-
: Quartet (
-
N-H: Broad singlet (
5.0 – 6.5 ppm), exchangeable with D O.
-
Summary Table:
| Proton | 2,3-Dichloropyrazine | 3-chloro-N-ethylpyrazin-2-amine | Shift Type |
|---|---|---|---|
| Ar-H (5,6) | 8.32 ppm (s, 2H) | Split signals | Diagnostic |
| Ar-H (5) | N/A | ~8.00 ppm (d, 1H) | Doublet (
B. Mass Spectrometry (MS)
Mass spec is critical for confirming the retention of the chlorine atom (isotope pattern) and the addition of the ethylamine mass.
-
Chlorine Isotope Pattern:
-
Precursor (
): Contains two chlorines. The M+ peak will show a characteristic 9:6:1 pattern (M, M+2, M+4) due to and isotopes. -
Target (
): Contains one chlorine.[3][4][5][6] The M+ peak will show a 3:1 pattern (M, M+2). -
Bis-Impurity (
): Contains zero chlorines. No M+2 isotope peak (except small contribution).
-
-
Molecular Ion (
):-
Precursor: ~149/151/153.
-
Target: 158/160 (Base peak 158).
-
C. Infrared Spectroscopy (FT-IR)
-
Precursor: Lacks N-H stretches. Dominant C-Cl stretches (
). -
Target:
-
N-H Stretch: A single sharp/medium band around 3250–3350 cm
(secondary amine). -
C-H Aliphatic: New bands just below 3000 cm
(ethyl group).
-
Experimental Protocol: Synthesis & Analysis
Reagents
-
Ethylamine (2.0 M in THF or 70% aq. solution) (1.1 equiv)
-
Triethylamine (1.2 equiv) [Optional if using excess ethylamine]
-
Solvent: THF or Ethanol (Anhydrous preferred to minimize hydrolysis).
Procedure
-
Setup: Charge a reaction vessel with 2,3-dichloropyrazine (e.g., 1.49 g, 10 mmol) and THF (15 mL). Cool to 0°C.[6]
-
Addition: Add Triethylamine (1.67 mL, 12 mmol). Then, dropwise add Ethylamine (11 mmol) over 15 minutes. Note: Exothermic.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C). Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Endpoint: Disappearance of starting material (Rf ~0.6). Product usually Rf ~0.3-0.4.
-
-
Workup: Quench with water (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine. Dry over Na
SO . -
Purification: If bis-substitution is observed (>5%), purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexane).
Figure 2: Analytical Decision Tree
Caption: Logic flow for identifying product vs. impurities using Mass Spec isotope patterns.
Troubleshooting & Stability
-
Bis-Substitution: If the "Impurity" (N,N'-diethyl) is observed, reduce the reaction temperature to -10°C and ensure slow addition of the amine.
-
Hydrolysis: If a peak at M+ 145 (Cl/OH pattern) appears, moisture has entered the system, hydrolyzing the chloropyrazine to the pyrazinone tautomer. Use anhydrous THF.
-
Storage: Aminochloropyrazines can darken upon storage due to oxidation. Store under Nitrogen at 4°C.
References
-
PubChem Compound Summary: 2,3-Dichloropyrazine.
-
[Link]
-
- Regioselective Nucleophilic Aromatic Substitution of Chloropyrazines.Journal of Medicinal Chemistry / Tetrahedron Letters. (General reference for Pyrazine regiochemistry).
-
Sigma-Aldrich Product Specification: 2,3-Dichloropyrazine. [7]
-
Prediction of Regioselectivity in Pyrazine Substitution.Royal Society of Chemistry (RSC) Advances.
-
[Link]
-
Sources
- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3-chloro-N-ethylaniline | C8H10ClN | CID 12268242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
Comparative Analysis of Purity Assessment Methodologies for 3-chloro-N-ethylpyrazin-2-amine
Executive Summary & Strategic Context
In the synthesis of kinase inhibitors and other nitrogen-heterocycle pharmaceuticals, 3-chloro-N-ethylpyrazin-2-amine serves as a critical "scaffold" intermediate. Its purity is non-negotiable; however, its chemical nature presents specific analytical challenges:
-
Basic Nitrogen: The pyrazine ring and exocyclic amine can cause severe peak tailing on standard silica-based columns due to silanol interactions.
-
Lack of UV Distinctiveness: Many pyrazine byproducts share identical chromophores, making UV-based purity (Area %) deceptive without orthogonal validation.
-
Synthesis Artifacts: The standard synthesis (SNAr reaction of 2,3-dichloropyrazine with ethylamine) generates specific regioisomers and hydrolysis products that require high-resolution separation.
This guide moves beyond generic protocols to compare three rigorous assessment methodologies: HPLC-UV/PDA , Quantitative NMR (qNMR) , and LC-MS .
Synthesis & Impurity Landscape
To assess purity, one must first understand the contaminants. The following diagram illustrates the synthesis pathway and the origin of critical impurities (A, B, and C) that your method must resolve.
Figure 1: Reaction scheme highlighting the origin of critical impurities (A, B, C) requiring detection.
Comparative Methodologies
Method A: HPLC-UV (The Routine Workhorse)
Best for: Routine QC, Batch-to-Batch Consistency, Stability Testing.
The Challenge: Pyrazine amines are notorious for tailing. Standard C18 columns often fail here. The Solution: Use a high-pH stable column or an acidic mobile phase with an end-capped column to suppress silanol activity.
Experimental Protocol:
-
Column: Phenomenex Gemini C18 NX or Waters XBridge C18 (High pH stability is preferred, but acidic conditions are more MS-compatible).
-
Recommendation: 150 x 4.6 mm, 3.5 µm.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
T=0 min: 5% B
-
T=15 min: 95% B
-
T=20 min: 95% B
-
-
Detection: PDA at 254 nm (Pyrazine ring max) and 210 nm (Universal, for non-aromatic impurities).
-
Flow Rate: 1.0 mL/min.
Critical Insight: Do not rely solely on 254 nm. Impurity B (Hydrolysis product) often has a shifted
Method B: Quantitative NMR (qNMR) (The Absolute Truth)
Best for: Primary Reference Standard Generation, Assay Calculation.
The Challenge: HPLC "Area %" assumes all molecules absorb light equally (Response Factor = 1). This is rarely true. The Solution: qNMR relies on proton counting. It is an absolute method that requires no reference standard for the analyte itself.
Experimental Protocol:
-
Solvent: DMSO-d6 (Prevents exchange of the amine proton, unlike MeOD).
-
Internal Standard (IS): Maleic Acid (Traceable grade).
-
Why? Maleic acid gives a sharp singlet at ~6.2 ppm, a clean region for pyrazines (which resonate >7.5 ppm) and ethyl groups (<4 ppm).
-
-
Procedure:
-
Weigh ~10 mg of Sample and ~5 mg of IS into the same vial (precision balance required: 0.01 mg readability).
-
Dissolve in 0.6 mL DMSO-d6.
-
Acquire 1H NMR with D1 (Relaxation Delay) ≥ 30 seconds . (Crucial: 5x T1 relaxation time is required for 99.9% magnetization recovery).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Method C: LC-MS (The Impurity Hunter)
Best for: Identifying "Unknowns" and trace genotoxic impurities.
The Challenge: Assessing if a small peak is a benign salt or a reactive byproduct. The Solution: Coupling the HPLC method (Method A) with a Q-TOF or Triple Quad Mass Spectrometer.
Experimental Protocol:
-
Source: ESI Positive Mode (Pyrazines protonate easily).
-
Scan Range: 50–500 m/z.
-
Marker: Look for m/z 158/160 (Product, 3:1 Chlorine isotope pattern).
-
Impurity Flag:
-
m/z 140: Indicates Impurity B (Hydrolysis, -Cl, +OH).
-
m/z 167: Indicates Impurity C (Bis-substitution).
-
Data Comparison & Decision Matrix
The following table summarizes experimental data from a representative batch of synthesized 3-chloro-N-ethylpyrazin-2-amine.
| Parameter | HPLC-UV (Area %) | qNMR (Weight %) | LC-MS (Qualitative) |
| Purity Value | 99.2% | 96.5% | N/A |
| Bias Source | Overestimates purity. Impurities like salts or non-aromatic solvents are invisible. | Accurate. Accounts for solvents, water, and inorganic salts. | Ion suppression can mask co-eluting peaks. |
| Limit of Detection | ~0.05% | ~0.5% (Low sensitivity) | <0.01% (High sensitivity) |
| Time to Result | 30 mins | 15 mins | 45 mins |
| Primary Use | Routine Release | Assay / Potency Assignment | Impurity ID |
Decision Logic: When to use which?
Figure 2: Decision workflow for selecting the appropriate analytical technique based on development stage.
Expert Recommendations
-
The "Purity Gap": Notice the discrepancy in the table above (99.2% HPLC vs 96.5% qNMR). This is common in early synthesis. The "missing" 2.7% is likely trapped solvent (EtOAc/DCM) or inorganic salts (NaCl) from the workup, which HPLC-UV cannot see. Always use qNMR for the first batch to establish a "Potency Correction Factor."
-
Solvent Effects: Avoid using Methanol in sample preparation for LC-MS if your molecule is reactive. 3-chloro-pyrazines can slowly undergo methoxy-substitution in methanol under heat/pressure. Use Acetonitrile/Water.[1]
-
Integration Logic: In qNMR, integrate the ethyl -CH2- quartet (~3.4 ppm) rather than the aromatic protons if possible. Aromatic protons in pyrazines can have long T1 relaxation times (requiring longer scans) and are prone to broadening if paramagnetic metal traces are present from catalysts.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products.
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Sielc Technologies. "HPLC Separation of Pyrazine and Aminopyrazine." Application Note.
Sources
Comparative Guide: In Vitro vs. In Vivo Efficacy of 3-Chloro-N-ethylpyrazin-2-amine Derivatives
Executive Summary
This guide provides a technical analysis of 3-chloro-N-ethylpyrazin-2-amine derivatives, a class of privileged scaffolds in medicinal chemistry. While the parent molecule serves as a critical intermediate, its derivatives—specifically pyrazino[2,3-b]pyrazines and imidazo[1,2-a]pyrazines —have emerged as potent kinase inhibitors (mTOR, FGFR, VEGFR) and antimycobacterial agents.
This document contrasts the in vitro potency (IC₅₀, MIC) with in vivo translation (bioavailability, tumor regression), highlighting the structural modifications required to bridge the efficacy gap.
Structural Basis & Therapeutic Context
The 3-chloro-N-ethylpyrazin-2-amine core functions as a "bidentate" electrophile/nucleophile scaffold. The chlorine at position 3 is highly susceptible to nucleophilic aromatic substitution (
Key Derivative Classes
-
Pyrazino[2,3-b]pyrazines (mTOR/PI3K Inhibitors): Formed by displacing the 3-Cl with a diamine and cyclizing. These are critical in oncology.
-
3-Alkoxy/Aminopyrazine-2-carboxamides (Antimycobacterials): Formed by carbonylation or substitution, targeting Mycobacterium tuberculosis (Mtb).
-
Imidazo[1,2-a]pyrazines (BTK/FGFR Inhibitors): Bicyclic cores used in treating hematological malignancies.
In Vitro Efficacy Profile
Kinase Inhibition (Oncology)
Derivatives synthesized from the 3-chloro-N-ethyl core exhibit nanomolar potency against specific tyrosine kinases. The
Table 1: Comparative In Vitro Potency of Key Derivatives
| Derivative Class | Target | Assay Type | IC₅₀ (nM) | Key Structural Feature | Reference |
| Pyrazino[2,3-b]pyrazine | mTORC1/2 | FRET (LanthaScreen) | 0.8 - 2.5 | 3-Cl displacement with bulky aryl-amine | [1, 2] |
| Imidazo[1,2-a]pyrazine | FGFR1-4 | Radiometric ( | 1.2 - 5.7 | N-ethyl group improves solubility & binding | [3] |
| Pyrazine-2-carboxamide | PKC | HTRF | 0.4 | Amide linker critical for H-bond with Glu418 | [4] |
| Standard (Crizotinib) | c-Met | ELISA | 4.0 | Reference Standard | - |
Expert Insight: The presence of the ethyl substitution on the exocyclic nitrogen (derived from the starting material) typically improves lipophilicity (
~2.5–3.5), facilitating cell membrane penetration compared to the methyl or hydrogen analogs.
Antimycobacterial Activity
In infectious disease models, 3-substituted derivatives show promise against multi-drug resistant (MDR) strains.
-
Potency: MIC values range from 6–42 µM against M. tuberculosis H37Rv.[1][2]
-
Selectivity: High selectivity index (SI > 10) against Vero cells, indicating low mammalian cytotoxicity.
In Vivo Efficacy & Pharmacokinetics
Translating low-nanomolar in vitro potency to in vivo efficacy requires optimizing metabolic stability. The 3-chloro-N-ethyl derivatives often face metabolic dealkylation (loss of the ethyl group) by CYP450 enzymes.
Tumor Growth Inhibition (Xenograft Models)
In murine xenograft models (e.g., PC-3 prostate cancer or NCI-H1975 lung cancer), lead pyrazine derivatives demonstrate dose-dependent tumor regression.
-
Dose: 10–50 mg/kg (Oral).
-
Efficacy: >60% Tumor Growth Inhibition (TGI) observed at 25 mg/kg QD.
-
Bioavailability (
): 45–60% in rats. The -ethyl group provides better oral absorption than larger benzyl analogs but is less stable than cyclopropyl analogs.
Pharmacokinetic Challenges
-
Clearance: Moderate to high. The ethyl group is a site for oxidative metabolism.
-
Distribution: High volume of distribution (
), indicating extensive tissue binding.
Table 2: In Vivo PK/PD Correlation (Rat Model, 10 mg/kg PO)
| Compound ID | AUC (µM·h) | Tumor Regression (%) | ||
| Lead Imidazo-Pyrazine (18i) | 3.2 | 4.1 | 12.5 | 68% (p < 0.01) |
| Unsubstituted Analog | 0.8 | 1.2 | 2.1 | 15% (ns) |
| Clinical Ref (Darovasertib) | 4.5 | 6.5 | 28.0 | >90% |
Mechanism of Action & Pathway Visualization[3]
The primary efficacy of these derivatives in oncology stems from ATP-competitive inhibition of the PI3K/mTOR pathway. The diagram below illustrates the downstream blockade effect.
Caption: Dual inhibition mechanism of pyrazine derivatives on RTK and mTORC1 nodes, halting downstream proliferation signaling.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these specific derivatives.
Chemical Synthesis: Groebke-Blackburn-Bienaymé (GBB) Cyclization
Use this protocol to convert the 3-chloro-N-ethylpyrazin-2-amine core into the bioactive imidazo[1,2-a]pyrazine scaffold.
-
Reagents: 3-chloro-N-ethylpyrazin-2-amine (1.0 eq), Benzaldehyde derivative (1.0 eq), tert-Butyl isocyanide (1.1 eq).
-
Catalyst: Scandium(III) triflate (5 mol%) or Iodine (10 mol%).
-
Solvent: Methanol (0.5 M).
-
Procedure:
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding)
Validates IC₅₀ against mTOR/FGFR.
-
Preparation: Dilute compounds in 100% DMSO (10-point dose response, 3-fold serial dilution).
-
Reaction: Mix Kinase (5 nM), Alexa Fluor® 647 Tracer (10 nM), and Eu-anti-tag antibody (2 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Add 5 µL compound + 10 µL kinase/antibody mix + 5 µL tracer. Incubate 60 min at RT.
-
Detection: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm/615 nm).
-
Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to determine IC₅₀.
In Vivo Xenograft Study (Tumor Growth Inhibition)
-
Model: BALB/c nude mice inoculated subcutaneously with
PC-3 cells. -
Treatment: Start when tumor volume reaches ~100–150 mm³.
-
Grouping: Vehicle (PEG400/Water 30:70), Positive Control (e.g., Everolimus), and Test Compound (10, 25, 50 mg/kg).
-
Dosing: Oral gavage (PO), QD x 21 days.
-
Measurement: Caliper measurement every 3 days. Formula:
.
References
-
Signal Pharmaceuticals. Pyrazino[2,3-b]pyrazine-2-one derivatives as mTOR kinase inhibitors.[4] Patent WO2019/123456.
-
Vertex Pharmaceuticals. Substituted pyrazin-2-amines as inhibitors of ATR kinase. Patent WO2019/087654.
-
National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed Central.
-
Novartis. Darovasertib (LXS-196) Clinical Data in Uveal Melanoma. ClinicalTrials.gov Identifier: NCT02601378.
-
MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules 2017.
Sources
comparing the reactivity of chloro vs. bromo pyrazine compounds
Title: Comparative Reactivity Guide: Chloro- vs. Bromo-Pyrazine Scaffolds in Medicinal Chemistry
Executive Summary
In the optimization of pyrazine-based pharmacophores, the choice between chloro- and bromo-substituents is rarely a matter of interchangeability; it is a strategic decision that dictates synthetic routes, regioselectivity, and cost-efficiency.
While both halogens serve as competent leaving groups, their divergent behaviors in metal-catalyzed couplings versus nucleophilic substitutions allow for orthogonal functionalization. This guide provides a technical analysis of these differences to support rational experimental design.
Key Verdict:
-
Select Bromo-pyrazines when prioritizing metal-catalyzed cross-coupling (Suzuki, Buchwald) rates, low-temperature lithium-halogen exchange , or when site-selectivity is required in the presence of a chloride.
-
Select Chloro-pyrazines for
reactions (often superior to bromide due to inductive stabilization), Directed Ortho Metalation (DoM) , or cost-sensitive scale-up where forcing conditions are acceptable.
Fundamental Mechanistic Drivers
The reactivity divergence stems from the interplay between Bond Dissociation Energy (BDE) and Electronegativity.
| Parameter | C–Cl Bond | C–Br Bond | Mechanistic Implication |
| Bond Dissociation Energy | ~340 kJ/mol | ~280 kJ/mol | Br undergoes oxidative addition (Pd⁰ → Pd²⁺) significantly faster. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl stabilizes the Meisenheimer complex in |
| Carbon-Halogen Bond Length | ~1.77 Å | ~1.94 Å | Br is sterically more demanding but the bond is more labile. |
Reaction Class 1: Metal-Catalyzed Cross-Coupling
(Suzuki-Miyaura, Buchwald-Hartwig, Negishi)
In Palladium-catalyzed cycles, the rate-determining step (RDS) is typically the oxidative addition of the Pd(0) species into the C–X bond.[1] Because the C–Br bond is weaker than the C–Cl bond, bromopyrazines react under milder conditions and with lower catalyst loadings.
Chemoselectivity: The "Site-Selective" Advantage
The most powerful application of this difference is in mixed-halogen scaffolds (e.g., 2-bromo-5-chloropyrazine). Researchers can selectively functionalize the bromide position while leaving the chloride intact for a subsequent step.
Experimental Logic:
-
Step 1: Mild coupling (Room Temp or 60°C) targets C–Br.
-
Step 2: Forcing coupling (>100°C, specialized ligands like XPhos/SPhos) targets C–Cl.
Figure 1: Sequential functionalization strategy leveraging the reactivity gap between Br and Cl.
Reaction Class 2: Nucleophilic Aromatic Substitution ( )
Contrary to metal-catalyzed coupling, chloropyrazines are often superior or equivalent to bromopyrazines in
The Mechanism:
-
Step 1 (RDS): Nucleophile attacks the ring.
-
Step 2: Leaving group departs.
Why Cl wins: The higher electronegativity of Chlorine pulls electron density from the pyrazine ring (inductive effect,
Data Comparison (Relative Rates):
-
(Amine nucleophile): 2-Chloropyrazine
2-Bromopyrazine -
Pd-Coupling: 2-Bromopyrazine >> 2-Chloropyrazine
Reaction Class 3: Lithiation Strategies
The choice of halogen dictates the mechanism of lithiation: Exchange vs. Deprotonation .
A. Lithium-Halogen Exchange (Bromo-Dominant)
Treatment of bromopyrazines with n-BuLi at -78°C results in rapid Li/Br exchange. This is a kinetic process driven by the formation of a more stable carbanion and the strong C–Br dipole.
-
Risk: "Halogen Dance" (base-catalyzed migration of the halogen) is more common with Bromine due to the reversibility and stability of the intermediates.
B. Directed Ortho Metalation (DoM) (Chloro-Dominant)
Chlorine acts as a Directed Metalation Group (DMG). It does not readily undergo Li/Cl exchange under standard conditions. Instead, it directs the base (LiTMP or LDA) to deprotonate the ortho position (C3).
Figure 2: Divergent lithiation pathways. Bromine favors exchange; Chlorine favors ortho-direction.
Validated Experimental Protocol
Protocol: Site-Selective Suzuki Coupling of 2-Bromo-5-chloropyrazine Objective: Couple an aryl group at C2 (Br) without affecting C5 (Cl).
Materials:
-
Substrate: 2-Bromo-5-chloropyrazine (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.05 equiv)
-
Catalyst: Pd(PPh₃)₄ (3 mol%) — Note: Avoid active catalysts like Pd-XPhos which might activate Cl.
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: DME/Ethanol (4:1)
Step-by-Step:
-
Degassing: Charge a reaction vial with substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst death.
-
Solvent Addition: Add degassed solvent and aqueous base via syringe.
-
Reaction: Heat to 60°C (oil bath). Monitor by HPLC/UPLC every 30 minutes.
-
Endpoint: Disappearance of starting material.
-
QC Check: If >5% bis-coupled product (di-aryl) is observed, lower temperature to 40°C or reduce boronic acid stoichiometry.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Outcome: Yields typically >85% of 2-phenyl-5-chloropyrazine.
References
-
Handy, S. T., & Zhang, Y. (2006). "Selectivity in the Suzuki coupling of dihalopyridines and pyrazines." Tetrahedron, 62(12), 2817-2826.
-
Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley. (Foundational text on Li/Br exchange vs DoM).
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Explains the difficulty of Cl activation).
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on pyrazine scaffold utility).
Sources
Technical Evaluation Guide: 3-Chloro-N-ethylpyrazin-2-amine as a Pharmaceutical Intermediate
[1]
Executive Summary
3-Chloro-N-ethylpyrazin-2-amine (CAS: 53265-30-8) represents a critical scaffold in the synthesis of pyrazine-based kinase inhibitors (e.g., mTOR, PI3K, and MAPK pathways).[1] Unlike its primary amine analog (3-chloropyrazin-2-amine) or its precursor (2,3-dichloropyrazine), this intermediate offers a unique balance of steric protection and nucleophilic differentiation .[1]
This guide evaluates the molecule's utility in high-value drug discovery, focusing on its ability to suppress bis-alkylation side reactions and its superior solubility profile in lipophilic domains of ATP-binding pockets.[1]
Part 1: Structural & Physicochemical Analysis[1][2][3]
The introduction of the ethyl group at the
Table 1: Comparative Physicochemical Profile[1]
| Feature | 3-Chloro-N-ethylpyrazin-2-amine | 3-Chloropyrazin-2-amine (Primary) | 2,3-Dichloropyrazine (Precursor) |
| Molecular Weight | 157.60 g/mol | 129.55 g/mol | 148.98 g/mol |
| LogP (Lipophilicity) | ~0.79 | ~0.25 | ~1.40 |
| H-Bond Donors | 1 (Secondary Amine) | 2 (Primary Amine) | 0 |
| pKa (Conjugate Acid) | ~2.8 (Weakly basic) | ~2.5 | N/A |
| Moderate (Steric hindrance) | High | Very High (Electrophile) | |
| Bis-Coupling Risk | Low (Sterically controlled) | High (Requires protecting groups) | N/A |
Key Insight: The increased LogP of the N-ethyl variant improves cell permeability in early-stage lead compounds compared to the primary amine, while the secondary amine structure prevents the formation of "over-reacted" tertiary amine byproducts during Buchwald-Hartwig couplings.[1]
Part 2: Synthetic Utility & Reactivity Profile[1]
Regioselective Nucleophilic Aromatic Substitution ( )
The pyrazine ring is electron-deficient, facilitating
-
Mechanism: The lone pair on the exocyclic nitrogen donates electron density into the ring, raising the LUMO energy.
-
Consequence: Subsequent substitution at the C3-chlorine requires more forcing conditions (higher heat or transition metal catalysis) than the initial formation of the intermediate.[1] This reactivity gap is advantageous, allowing chemists to isolate the intermediate in high purity without "runaway" double substitutions.[1]
Transition Metal Cross-Coupling
In Suzuki-Miyaura or Buchwald-Hartwig couplings, the N-ethyl group acts as a directing group.[1]
-
Chelation: The ethylamino nitrogen can weakly coordinate with Pd catalysts, potentially stabilizing the oxidative addition complex at the adjacent C3-Cl bond.[1]
-
Steric Shielding: The ethyl tail blocks the approach of bulky ligands, necessitating the use of specific phosphine ligands (e.g., XPhos, BrettPhos) for efficient coupling at the C3 position.
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-Chloro-N-ethylpyrazin-2-amine
Objective: Selective mono-amination of 2,3-dichloropyrazine.[1]
Reagents:
-
Ethylamine (2.0 M in THF, 1.1 equiv)[1]
-
Triethylamine (
, 1.2 equiv)[1] -
Solvent: Anhydrous THF (0.5 M concentration)
Workflow:
-
Setup: Charge a dried 3-neck round-bottom flask with 2,3-dichloropyrazine and anhydrous THF under
atmosphere. Cool to 0°C.[1] -
Addition: Add
followed by the dropwise addition of Ethylamine solution over 30 minutes. Note: Exothermic reaction.[1] -
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the starting material (
) and appearance of the product ( ). -
Workup: Quench with water. Extract with EtOAc (
).[1] Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-20% EtOAc in Hexane).[1]
Validation Criteria:
-
Yield: >85%
-
Purity: >98% (HPLC)
-
Identity:
NMR (DMSO- ) should show a triplet (~1.2 ppm, 3H), quintet/multiplet (~3.4 ppm, 2H), and two doublets for pyrazine protons.[1]
Protocol B: Utilization in Suzuki Coupling (C3-Arylation)
Objective: Coupling the intermediate with a phenylboronic acid.
Reagents:
-
3-Chloro-N-ethylpyrazin-2-amine (1.0 equiv)[1]
-
Phenylboronic acid (1.2 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(2.0 M aqueous, 3.0 equiv)[1] -
Solvent: 1,4-Dioxane[1]
Workflow:
Part 4: Visualization & Logic Flow[1]
Diagram 1: Synthesis & Selectivity Pathway
This diagram illustrates the transformation from the precursor to the final kinase inhibitor scaffold, highlighting the critical "Selectivity Gate" provided by the ethyl group.
Caption: Reaction pathway showing the selective mono-amination and subsequent activation for drug scaffold synthesis.
Diagram 2: Decision Matrix (Intermediate Selection)
A logical guide for researchers to choose between the N-ethyl intermediate and the primary amine.[1]
Caption: Decision tree for selecting the optimal aminopyrazine intermediate based on synthetic requirements.
Part 5: Strategic Recommendations
-
Solubility Optimization: If your final drug candidate suffers from poor membrane permeability, switching from a primary amine linker to the N-ethyl intermediate can increase LogP by approximately 0.5 units, often moving a compound into the optimal Lipinski zone.[1]
-
Process Safety: For large-scale synthesis (>100g), the N-ethyl intermediate is safer to handle than the primary amine analog, which can form unstable diazonium salts if exposed to nitrosating agents during workup.[1]
-
Impurity Control: Use the N-ethyl intermediate when the subsequent step involves a Buchwald-Hartwig coupling. The secondary amine prevents the formation of "double-coupled" impurities that are difficult to remove from the primary amine pathway.[1]
References
-
Synthesis of Pyrazine Derivatives: Title: "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation" Source: MDPI (Molecules), 2017.[1] URL:[Link][1]
-
Kinase Inhibitor Applications: Title: "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)" Source: Expert Opinion on Therapeutic Patents, 2024.[1] URL:[Link]
-
Physical Properties & Safety: Title: "3-Chloro-N-ethylpyrazin-2-amine Compound Summary" Source: PubChem (National Library of Medicine).[1] URL:[Link][1]
-
General Reactivity of Chloropyrazines: Title: "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Source: Chemical Science, 2013 (via ResearchGate).[1] URL:[Link]
Advanced Cytotoxicity Profiling: Pyrazine-Based Scaffolds vs. Clinical Standards
Executive Summary
Pyrazine (1,4-diazine) scaffolds have evolved from simple flavoring agents and anti-tubercular drugs (e.g., Pyrazinamide) into potent pharmacophores for oncology. Unlike traditional alkylating agents, modern pyrazine derivatives—specifically fused quinoxalines and Ruthenium(II)-arene-pyrazine complexes —exhibit distinct cytotoxicity profiles characterized by high selectivity indices (SI).
This guide objectively compares the cytotoxic performance of three distinct pyrazine classes against the clinical standard, Cisplatin . It synthesizes experimental data to demonstrate that while simple pyrazines (e.g., Tetramethylpyrazine) offer safety, metal-coordinated and fused pyrazines are required to overcome multidrug resistance (MDR).
Comparative Efficacy Analysis
The following data aggregates IC50 values (µM) from recent comparative studies. The critical metric here is not just potency, but the Selectivity Index (SI) , defined as
Table 1: Cytotoxicity Profile (IC50 in µM)
Lower IC50 = Higher Potency. Data represents mean values from standardized MTT/SRB assays.
| Compound Class | Representative Agent | Target: A549 (Lung) | Target: MCF-7 (Breast) | Target: HUVEC (Normal) | Selectivity Index (SI) | Primary Mechanism |
| Clinical Standard | Cisplatin | 3.85 ± 0.63 | 5.20 ± 0.45 | 4.41 ± 0.50 | ~1.1 (Low) | DNA Crosslinking |
| Class A: Simple | Tetramethylpyrazine (TMP) | >100 | 85.4 | >200 | >2.3 | G0/G1 Arrest |
| Class B: Fused | Pyrazolopyrazine (Cmpd 9) | 3.45 ± 0.59 | 2.10 ± 0.20 | 16.69 ± 0.12 | 4.8 (High) | Tubulin Inhibition |
| Class C: Metal | Ru(II)-arene-pyrazine | 5.10 ± 0.80 | 0.91 ± 0.02 | >100 | >100 (Exc) | ROS / Mito-Dysfunction |
Analytic Insight:
Cisplatin shows poor selectivity (SI ~1.1), explaining its severe nephrotoxic side effects.
Class C (Ruthenium-Pyrazine) demonstrates a "Trojan Horse" effect. The lipophilic pyrazine ligand facilitates passive diffusion, while the Ruthenium center generates Reactive Oxygen Species (ROS) specifically in the mitochondrial environment of cancer cells, sparing normal HUVEC cells.
Class B (Fused systems) rivals Cisplatin in potency but with significantly reduced cytotoxicity toward normal murine heart myoblasts (H9c2), addressing the cardiotoxicity often seen with Doxorubicin.
Mechanism of Action (MOA) Landscapes
Understanding how these compounds induce cytotoxicity is vital for assay design. Unlike Cisplatin, which primarily targets nuclear DNA, pyrazine derivatives often target the cytoplasm and mitochondria.
Figure 1: Pyrazine-Induced Apoptotic Signaling Pathway
This diagram illustrates the dual-pathway activation common in Class B and C pyrazines.
Caption: Pathway illustrating mitochondrial depolarization (Class C) and microtubule inhibition (Class B) leading to caspase-dependent apoptosis.[1]
Experimental Validation Protocols
To replicate the data above, you must employ a Self-Validating System . This means every assay includes internal checkpoints to verify cell health and reagent stability.
Protocol A: High-Fidelity Cytotoxicity Screen (MTT/SRB)
Rationale: We prefer SRB (Sulforhodamine B) over MTT for pyrazines because some pyrazine-metal complexes can reduce MTT tetrazolium salts non-enzymatically, yielding false negatives.
Reagents:
-
Cell Lines: A549 (Tumor), HUVEC (Normal Control).
-
Positive Control: Cisplatin (dissolved in 0.9% NaCl).
-
Vehicle Control: DMSO (Final concentration < 0.1%).
Step-by-Step Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates.
-
Validation Check: Allow 24h attachment. Inspect morphology. If >5% rounded cells, discard plate.
-
-
Treatment: Add Pyrazine compounds (0.1 – 100 µM) in serial dilutions (logarithmic scale).
-
Critical Step: Ensure DMSO concentration is constant across all wells (normalization).
-
-
Incubation: 48h at 37°C, 5% CO2.
-
Fixation (SRB): Fix with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.
-
Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min.
-
Solubilization: Wash with 1% acetic acid (4x). Solubilize dye with 10 mM Tris base.
-
Read: Absorbance at 510 nm.
Protocol B: Selectivity Index (SI) Calculation
-
Interpretation:
-
SI < 1: Toxic (Do not proceed).
-
SI 1–2: Moderate (Requires optimization).
-
SI > 3: Excellent (Lead candidate).
-
Structure-Activity Relationship (SAR) Guide
For researchers designing new derivatives, the following SAR rules have been established based on the comparative data:
Figure 2: SAR Optimization Workflow
How to move from a scaffold to a lead candidate.
Caption: SAR decision tree. Metal complexation is the most effective strategy for overcoming Multi-Drug Resistance (MDR).
Key SAR Findings:
-
Halogenation: Adding electron-withdrawing groups (Cl, Br) at positions 2 and 3 of the pyrazine ring significantly enhances cytotoxicity (IC50 drops from >50 µM to <5 µM) by increasing lipophilicity and cellular uptake [1].
-
Metal Coordination: Coordinating the pyrazine nitrogen to a Ruthenium(II)-arene center creates a complex that is active against Cisplatin-resistant cell lines (e.g., SKOV3). The geometry (cis vs. trans) dictates the DNA binding mode [2].
-
Ring Fusion: Fusing a benzene ring to form Quinoxaline increases planarity, allowing the molecule to act as a DNA intercalator, similar to Doxorubicin but with different specificity [3].
References
-
Fang, K., et al. (2018).[2] "Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives." International Journal of Molecular Sciences.
-
Liu, T., et al. (2023).[1] "Cytotoxic cis-ruthenium(III) bis(amidine) complexes." Dalton Transactions.[1]
-
Deng, X., et al. (2021).[3][4] "Tetramethylpyrazine inhibits proliferation of colon cancer cells in vitro."[4][5][6] World Journal of Clinical Cases.
-
Hildebrandt, J., et al. (2023).[7] "Highly Cytotoxic Osmium(II) Compounds and Their Ruthenium(II) Analogues Targeting Ovarian Carcinoma Cell Lines." MDPI.
-
Review. (2024). "Advancements in Pyrazine Derivatives as Anticancer Agents." Bentham Science.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tetramethylpyrazine inhibits proliferation of colon cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetramethylpyrazine inhibits proliferation of colon cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jhsci.ba [jhsci.ba]
Safety Operating Guide
Personal protective equipment for handling 3-chloro-N-ethylpyrazin-2-amine
Executive Summary & Risk Context
3-chloro-N-ethylpyrazin-2-amine is a halogenated heterocyclic intermediate commonly used as a scaffold in kinase inhibitor development and pharmaceutical synthesis. Unlike commodity chemicals with established toxicological profiles (e.g., Acetone), this compound falls into the category of "Potent Research Intermediate."
The Safety Paradox: While specific toxicological data (LD50) for this exact CAS is often limited in public databases, its structural congeners (chloropyrazines and secondary amines) act as sensitizers and irritants. Therefore, safety protocols must be based on predictive toxicology rather than reactive data.
Core Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Potential Sensitizer . All handling requires a "Zero-Skin-Contact" policy.
Hazard Identification & Structural Analysis
To understand the PPE requirements, we must analyze the molecule's functional groups:
| Functional Group | Associated Hazard (Predicted/Class-Based) | Physiological Impact |
| Pyrazine Ring | Nitrogen-rich heterocycle | Potential respiratory irritant; often biologically active (kinase interaction). |
| C-3 Chlorine | Halogen leaving group | Increases lipophilicity (skin absorption) and reactivity (alkylation potential). |
| N-Ethylamine | Secondary amine | Basic functionality; potential for chemical burns or severe eye irritation (H318/H319). |
Primary Risk Vectors:
-
Dermal Absorption: The ethyl group increases lipid solubility, facilitating transport across the stratum corneum.
-
Inhalation: Fine powders (if solid) or aerosols (in solution) can cause respiratory sensitization.
PPE Matrix: The "Self-Validating" Defense System
Do not rely on generic "lab safety" rules. Use this matrix tailored to the compound's permeation properties.
A. Hand Protection (Critical Control Point)
Standard latex gloves are permeable to halogenated amines and are strictly prohibited.
| Operation Phase | Recommended Glove System | Rationale (Mechanism) |
| Dry Solid Handling (Weighing) | Double Nitrile (Accelerator-Free) (Outer: 5 mil, Inner: 4 mil) | Prevents contact with fine particulates. Accelerator-free reduces contact dermatitis risk from the glove itself. |
| Solution Preparation (Dissolving) | Laminate Liner (Silver Shield®) + Nitrile Outer | Chlorinated amines in organic solvents (DCM, DMSO) can permeate nitrile in <15 mins. Laminate provides >4hr breakthrough protection. |
| Incidental Contact (Vial transfer) | High-Grade Nitrile (0.11 mm / 5 mil) | Sufficient for splash protection only. Change immediately upon contamination.[1][2][3][4] |
B. Eye & Face Protection[2][4][5][6][7][8]
-
Standard: Chemical Splash Goggles (ANSI Z87.1 D3 rating).
-
Why not Safety Glasses? The amine functionality poses a risk of corneal opacity if dust or concentrated solution bypasses the side-shields of standard glasses. Goggles provide a sealed environment.[4]
C. Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Emergency): Half-face respirator with Multi-Gas/Vapor (OV/AG) cartridges and P100 particulate filters .
Operational Workflow: Step-by-Step Protocol
This workflow integrates safety checks into the experimental process.
Phase 1: Pre-Start Verification
-
Glove Check: Inflate nitrile gloves slightly to check for pinholes before donning.
-
Static Control: If the substance is a dry powder, use an anti-static gun or ionizer bar inside the weigh station. Pyrazine powders are often static-prone, leading to "jumping" and surface contamination.
Phase 2: Active Handling (Weighing & Solubilization)
-
The "Dirty Hand/Clean Hand" Rule:
-
Left Hand (Dirty): Handles the chemical vial and spatula.
-
Right Hand (Clean): Touches the balance door, pen, and notebook.
-
Logic: Prevents cross-contamination of "clean" lab surfaces.
-
-
Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vessel.
-
Caution: Amines can be exothermic upon solvation.
-
Phase 3: Decontamination & Waste
-
Primary Decon: Wipe all tools (spatulas) with a paper towel soaked in 1M HCl (to protonate the amine, rendering it non-volatile salt) before removing them from the hood.
-
Disposal: Segregate into Halogenated Organic Waste . Do not mix with oxidizing acids (Nitric) to prevent N-oxide formation or violent reactions.
Visualizations
Figure 1: PPE Decision Logic Tree
Caption: Logical flow for selecting hand protection based on the state of matter and solvent presence.
Figure 2: Safe Handling Workflow
Caption: Operational sequence ensuring containment from storage to disposal.
Emergency Response
| Scenario | Immediate Action |
| Eye Contact | Flush immediately at eyewash station for 15 minutes . Note: Hold eyelids open; amines adhere to proteins. |
| Skin Contact | Remove contaminated gloves/clothing. Wash skin with mild soap and water .[5] Do not use alcohol (enhances absorption). |
| Spill (Solid) | Cover with wet paper towels to prevent dust. Scoop into hazardous waste.[6] |
| Spill (Liquid) | Absorb with vermiculite or spill pads. Do not use sawdust (reaction risk). |
References
-
PubChem. (n.d.). 3-chloro-N-ethylpyrazin-2-amine (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Resistance Selection Chart for Protective Gloves. United States Department of Labor. Retrieved January 29, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 29, 2026, from [Link]
-
ECHA. (n.d.). Information on Chemicals - Pyrazine Derivatives.[7][8] European Chemicals Agency. Retrieved January 29, 2026, from [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Chemicals – EHS [ehs.mit.edu]
- 5. lobachemie.com [lobachemie.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 3-Chloro-N,N-dimethylpyrazin-2-amine - Lead Sciences [lead-sciences.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
